Benzyl 2-(methylamino)acetate hydrochloride
Description
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Properties
IUPAC Name |
benzyl 2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSQXCDEBTOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595177 | |
| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40298-32-6 | |
| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound: Benzyl 2-(methylamino)acetate hydrochloride Synonyms: Sarcosine benzyl ester hydrochloride, H-Sar-OBzl·HCl CAS Number: 40298-32-6
This technical guide provides a comprehensive overview of the basic properties of this compound, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). The presence of the benzyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the secondary amine. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [1][2] |
| Melting Point | 174 - 176 °C | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Conditions | Room temperature, inert atmosphere | [1] |
Spectral Data
¹H NMR Spectroscopy (Expected)
A proton NMR spectrum of this compound would be expected to show the following signals:
-
Aromatic protons of the benzyl group, likely appearing as a multiplet in the range of 7.3-7.5 ppm.
-
Methylene protons of the benzyl group (-O-CH₂ -Ph), expected as a singlet around 5.2 ppm.
-
Methylene protons adjacent to the carbonyl group (-NH-CH₂ -CO-), which would likely appear as a singlet.
-
Methyl protons of the N-methyl group (CH₃-NH-), appearing as a singlet.
-
A broad singlet corresponding to the ammonium proton (-NH₂⁺-), the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is anticipated to display signals corresponding to:
-
The carbonyl carbon of the ester group, typically in the range of 165-175 ppm.
-
Aromatic carbons of the benzyl group, appearing between 125-140 ppm.
-
The methylene carbon of the benzyl group (-O-C H₂-Ph).
-
The methylene carbon adjacent to the carbonyl group (-NH-C H₂-CO-).
-
The methyl carbon of the N-methyl group (C H₃-NH-).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound would likely exhibit characteristic absorption bands for:
-
N-H stretching of the secondary ammonium salt, appearing as a broad band in the region of 2400-3000 cm⁻¹.
-
C-H stretching of the aromatic and aliphatic groups, typically observed around 2850-3100 cm⁻¹.
-
C=O stretching of the ester carbonyl group, a strong absorption expected around 1735-1750 cm⁻¹.[4]
-
C-O stretching of the ester, in the 1000-1300 cm⁻¹ region.[4]
-
Aromatic C=C bending vibrations, which typically appear in the 1450-1600 cm⁻¹ range.
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, primarily utilized as a protected form of sarcosine.
Synthesis
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route involves the esterification of N-methylglycine (sarcosine) with benzyl alcohol, followed by the formation of the hydrochloride salt.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
General Experimental Considerations for Synthesis:
A common method for esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid (sarcosine) and the alcohol (benzyl alcohol) in the presence of a strong acid catalyst. The removal of water as it is formed, often by azeotropic distillation with a solvent like toluene, drives the reaction to completion. After the reaction, the free base, sarcosine benzyl ester, would be isolated and purified. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate of this compound can then be collected by filtration.
Reactivity and Applications in Peptide Synthesis
The primary utility of this compound lies in its role as a protected amino acid derivative in peptide synthesis.[3] The benzyl ester protects the C-terminus, while the secondary amine is available for coupling with an N-protected amino acid.
Peptide Coupling Workflow:
Caption: General workflow for utilizing H-Sar-OBzl·HCl in peptide synthesis.
Experimental Protocol: General Procedure for Peptide Coupling
The following is a generalized protocol for the coupling of an N-protected amino acid to this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound (H-Sar-OBzl·HCl)
-
N-α-Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine.
-
Amino Acid Activation: The N-α-Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).
-
Coupling to Resin: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate coupling.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF.
-
Coupling of Sarcosine Derivative:
-
Dissolve this compound in DMF. Neutralize with a base like DIEA to generate the free amine.
-
In a separate vessel, activate the carboxylic acid of the resin-bound peptide using a coupling agent.
-
Add the free amine solution of sarcosine benzyl ester to the activated resin-bound peptide.
-
Allow the coupling reaction to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).
-
-
Washing: The resin is washed with DMF and DCM and dried.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the benzyl ester protecting group is removed simultaneously using a strong acid cocktail (e.g., a mixture containing trifluoroacetic acid - TFA).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its chemical structure and the GHS information for the closely related Benzyl 2-aminoacetate hydrochloride, the following hazards should be considered[5]:
-
Skin Irritation: May cause skin irritation.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a crucial reagent for the incorporation of the sarcosine moiety in peptide synthesis. Its properties as a stable, crystalline solid make it convenient to handle and store. While detailed experimental spectral data is not broadly published, its structural features suggest predictable spectroscopic characteristics. Understanding its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly in the design and synthesis of novel peptides and peptidomimetics for therapeutic applications.
References
Technical Guide: Benzyl 2-(methylamino)acetate hydrochloride
CAS Number: 40298-32-6 Molecular Formula: C₁₀H₁₄ClNO₂ Synonyms: H-Sar-OBzl HCl, H-MeGly-OBzl HCl, N-Methylglycine benzyl ester hydrochloride, Sarcosine benzyl ester hydrochloride
This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.
Chemical and Physical Properties
This compound is the benzyl ester of sarcosine (N-methylglycine) in its hydrochloride salt form. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed under specific conditions, making it a valuable building block in multi-step syntheses. It is typically a crystalline powder.
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| CAS Number | 40298-32-6 | |
| Molecular Weight | 215.68 g/mol | |
| Melting Point | 174 - 176°C | |
| Appearance | Crystalline powder | |
| Storage Conditions | Room Temperature, Inert atmosphere | |
| Purity (Typical) | ≥98% |
Analytical Data (Predicted)
| Analytical Technique | Predicted Data / Expected Characteristics |
| Mass Spectrometry | Adduct |
| [M+H]⁺ | |
| [M+Na]⁺ | |
| [M-H]⁻ | |
| [M+K]⁺ | |
| ¹H NMR | Expected peaks for: benzyl protons (aromatic region, ~7.3 ppm), methylene protons of the benzyl group (~5.2 ppm), methylene protons adjacent to the nitrogen (~3.5 ppm), and methyl protons on the nitrogen (~2.5 ppm). |
| ¹³C NMR | Expected peaks for: carbonyl carbon (~170 ppm), aromatic carbons (~128-136 ppm), benzyl methylene carbon (~67 ppm), methylene carbon adjacent to nitrogen (~50 ppm), and methyl carbon (~35 ppm). |
| FTIR | Expected characteristic peaks for: C=O stretch (ester), N-H stretch (secondary amine salt), C-O stretch, aromatic C-H stretch, and aliphatic C-H stretch. |
Predicted mass-to-charge ratios (m/z) are for the free base form (C₁₀H₁₃NO₂) and are sourced from PubChem.[1]
Experimental Protocols
The following are representative protocols for the synthesis and analysis of this compound.
Synthesis Protocol: Esterification of Sarcosine
This protocol describes a common method for the synthesis of this compound via the direct esterification of sarcosine with benzyl alcohol.
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Diethyl ether
-
Dean-Stark apparatus
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
-
Reaction Mixture: To the flask, add sarcosine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and toluene.
-
Acid Catalyst: Slowly add thionyl chloride (1.1 equivalents) to the stirred suspension at 0-5°C. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step forms the acid catalyst in situ and converts the amine to the hydrochloride salt.
-
Reflux: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the toluene. If not, reduce the solvent volume under reduced pressure.
-
Purification: Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether.
Analytical Protocol: ¹H NMR Spectroscopy
Objective: To confirm the structure of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and assign the chemical shifts (ppm) to the corresponding protons in the molecule's structure.
Applications in Drug Development
This compound is primarily utilized as a protected amino acid derivative in peptide synthesis. In Solid-Phase Peptide Synthesis (SPPS), the benzyl ester protects the C-terminus of the sarcosine residue. This allows for the sequential addition of other amino acids to the N-terminus. The benzyl protecting group is stable to the basic conditions often used for Fmoc-deprotection but can be cleaved under acidic conditions or by catalytic hydrogenation, which is a key step in the final release of the synthesized peptide.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Chemical synthesis workflow for this compound.
References
An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. Its structure incorporates a protected carboxylic acid (as a benzyl ester) and a secondary amine hydrochloride, making it a versatile building block for the introduction of the N-methylglycine moiety into more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a probable synthetic route, and methods for its characterization.
Physicochemical Properties
This compound is typically a white crystalline powder.[] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 215.68 g/mol | [][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [][2] |
| CAS Number | 40298-32-6 | [][2] |
| Melting Point | 174 - 176°C | [3] |
| Boiling Point | 298.4°C at 760 mmHg | [] |
| Synonyms | Sarcosine benzyl ester hydrochloride, H-Sar-OBzl HCl, H-MeGly-OBzl HCl, N-Methylglycine benzyl ester hydrochloride | [][3] |
| Storage Conditions | Room temperature, under an inert atmosphere. For long-term storage, 2-8°C is recommended. | [][3] |
Synthesis and Experimental Protocols
Step 1: Benzyl Esterification of Sarcosine
The direct esterification of sarcosine with benzyl alcohol is the most straightforward approach. This reaction is typically catalyzed by a strong acid.
Protocol:
-
To a suspension of sarcosine (1 equivalent) in a suitable solvent such as toluene, add benzyl alcohol (1.2 equivalents).
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 2-(methylamino)acetate.
Step 2: Formation of the Hydrochloride Salt
The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Protocol:
-
Dissolve the crude benzyl 2-(methylamino)acetate obtained from the previous step in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.
Characterization of this compound
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.3-7.5 ppm), a singlet for the benzylic methylene protons (~5.2 ppm), a singlet for the alpha-methylene protons of the glycine backbone, a singlet for the N-methyl protons, and a broad signal for the amine proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons of the benzyl group (in the 128-136 ppm region), the benzylic methylene carbon (~67 ppm), the alpha-carbon of the glycine backbone, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit key absorption bands corresponding to:
-
N-H stretching of the secondary ammonium salt (broad band around 2400-2800 cm⁻¹).
-
C=O stretching of the ester group (strong absorption around 1740-1750 cm⁻¹).
-
C-O stretching of the ester (around 1150-1250 cm⁻¹).
-
Aromatic C-H and C=C stretching from the benzyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the loss of HCl from the parent molecule (C₁₀H₁₄NO₂⁺), which would be approximately 180.10.[4]
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis. Its key applications include:
-
Peptide Synthesis: It serves as a protected form of N-methylglycine for incorporation into peptide chains. The N-methylation of amino acids can impart unique properties to peptides, such as increased metabolic stability and altered conformation.[]
-
Medicinal Chemistry: This compound is a precursor for the synthesis of more complex molecules with potential biological activity. N-methylated amino acid derivatives are found in various natural products and pharmacologically active compounds.
-
Drug Development: It can be used in the synthesis of analogues of known drugs to explore structure-activity relationships, particularly for compounds targeting the central nervous system.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the purification and characterization of the final product.
References
An In-depth Technical Guide to the Synthesis of Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Benzyl 2-(methylamino)acetate hydrochloride (also known as Sarcosine benzyl ester hydrochloride), a key intermediate in the synthesis of various biologically active molecules and peptidomimetics. This document outlines two prevalent and effective synthesis pathways: the direct esterification of sarcosine and the N-methylation of glycine benzyl ester. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows are presented to facilitate practical application in a research and development setting.
Core Synthesis Routes
Two principal synthetic strategies are commonly employed for the preparation of this compound. The selection of a particular route may be influenced by the availability of starting materials, desired scale of production, and laboratory capabilities.
Route 1: Direct Esterification of Sarcosine (Fischer-Speier Esterification)
This classical approach involves the acid-catalyzed reaction of sarcosine (N-methylglycine) with benzyl alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation.
Route 2: N-Methylation of Glycine Benzyl Ester
An alternative pathway begins with the readily available glycine benzyl ester hydrochloride. The secondary amine is then formed through the introduction of a methyl group to the primary amine of the glycine ester.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40298-32-6 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Melting Point | 174 - 176 °C |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Inert atmosphere, Room Temperature |
Table 2: Summary of Reaction Parameters for Synthesis Route 1 (Direct Esterification)
| Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| Sarcosine | Benzyl alcohol, p-Toluenesulfonic acid monohydrate | Toluene or Cyclohexane | 4-8 hours | 70-90% |
| Sarcosine | Thionyl chloride, Benzyl alcohol | Dichloromethane (for acid chloride formation) | 2-4 hours | 60-80% |
Table 3: Summary of Reaction Parameters for Synthesis Route 2 (N-Methylation)
| Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |
| Glycine benzyl ester hydrochloride | Methyl iodide, Triethylamine | Dichloromethane or Acetonitrile | 12-24 hours | 50-70% |
Experimental Protocols
The following are detailed experimental methodologies for the two primary synthesis routes.
Protocol 1: Direct Esterification of Sarcosine via Fischer-Speier Reaction
Materials:
-
Sarcosine (1.0 eq)
-
Benzyl alcohol (3.0-5.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1-0.2 eq)
-
Toluene or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add sarcosine (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and a sufficient volume of toluene to allow for efficient stirring and reflux.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL for a 0.1 mol scale reaction) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution or by the dropwise addition of a concentrated solution of HCl in a miscible solvent like diethyl ether.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: N-Methylation of Glycine Benzyl Ester Hydrochloride
Materials:
-
Glycine benzyl ester hydrochloride (1.0 eq)
-
Methyl iodide (1.1-1.5 eq)
-
Triethylamine (2.2-3.0 eq)
-
Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Suspend glycine benzyl ester hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to form the free base of the glycine ester.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid solution (2 x 50 mL for a 0.1 mol scale reaction), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Dissolve the purified product in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in Protocol 1, step 7.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
An In-depth Technical Guide to the Synthesis of Sarcosine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of sarcosine benzyl ester hydrochloride, a key intermediate in peptide synthesis and various pharmaceutical applications. The document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient laboratory preparation.
Introduction
Sarcosine benzyl ester hydrochloride, also known as N-methylglycine benzyl ester hydrochloride, is a protected form of sarcosine, an N-methylated derivative of the amino acid glycine. The benzyl ester protection of the carboxylic acid group allows for the selective formation of peptide bonds at the amino terminus without interference from the carboxyl group. This intermediate is valuable in the synthesis of peptidomimetics and other complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling properties.
The most common and efficient method for the synthesis of sarcosine benzyl ester hydrochloride involves a two-step process:
-
Fischer Esterification: Sarcosine is reacted with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), to form the sarcosine benzyl ester p-toluenesulfonate salt. This reaction is driven to completion by the azeotropic removal of water.
-
Salt Exchange: The resulting p-toluenesulfonate salt is then converted to the hydrochloride salt.
An alternative single-step method involves the direct esterification of sarcosine with benzyl alcohol using thionyl chloride or hydrogen chloride gas in the presence of a metal chloride catalyst.
Synthetic Pathways and Mechanisms
The primary synthetic route proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of sarcosine, increasing the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated benzyl ester. The p-toluenesulfonate anion serves as the counter-ion, resulting in the tosylate salt. The subsequent salt exchange is a straightforward acid-base reaction.
Signaling Pathway Diagram
Caption: Reaction scheme for the synthesis of sarcosine benzyl ester hydrochloride.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the synthesis of sarcosine benzyl ester p-toluenesulfonate and its conversion to the hydrochloride salt. The data is based on established procedures for analogous amino acid benzyl esters.[1]
Table 1: Reagents for Sarcosine Benzyl Ester p-Toluenesulfonate Synthesis
| Reagent | Molar Ratio | Typical Quantity (for 0.15 mol Sarcosine) | Role |
| Sarcosine | 1.0 | 13.35 g | Starting Material |
| p-Toluenesulfonic Acid Monohydrate | 1.2 | 34.2 g | Catalyst |
| Benzyl Alcohol | 5.0 | 77.6 mL | Reagent & Solvent |
| Cyclohexane | - | 160 mL | Azeotropic Solvent |
Table 2: Reaction Conditions and Yield for Tosylate Salt Formation
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Purification Method | Precipitation with Isopropyl Alcohol |
| Typical Yield | 90-95% |
Table 3: Reagents for Conversion to Hydrochloride Salt
| Reagent | Molar Ratio | Role |
| Sarcosine Benzyl Ester p-Toluenesulfonate | 1.0 | Starting Material |
| Triethylamine (Et3N) | 1.0 | Base |
| Hydrogen Chloride (HCl) | Excess | Acid |
| Chloroform (CHCl3) | - | Solvent |
Detailed Experimental Protocols
Protocol 1: Synthesis of Sarcosine Benzyl Ester p-Toluenesulfonate
This protocol is adapted from the synthesis of L-aspartic acid dibenzyl ester p-toluenesulfonate.[1]
Materials:
-
Sarcosine (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Isopropyl alcohol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add sarcosine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue refluxing for approximately 6 hours, or until no more water is collected.
-
Cool the reaction mixture to approximately 40°C.
-
Add isopropyl alcohol to the mixture to induce precipitation.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the white precipitate by filtration.
-
Wash the filter cake with cold isopropyl alcohol.
-
Dry the solid under vacuum to yield sarcosine benzyl ester p-toluenesulfonate.
Protocol 2: Conversion to Sarcosine Benzyl Ester Hydrochloride
This protocol is based on the conversion of a tosylate salt to a hydrochloride salt as described for analogous compounds.[1]
Materials:
-
Sarcosine benzyl ester p-toluenesulfonate (1.0 eq)
-
Chloroform (CHCl3)
-
Triethylamine (Et3N) (1.0 eq)
-
Hydrogen chloride (HCl) gas or a solution of HCl in an organic solvent
Procedure:
-
Suspend the sarcosine benzyl ester p-toluenesulfonate in chloroform.
-
Add triethylamine to the suspension to neutralize the p-toluenesulfonic acid and liberate the free base of sarcosine benzyl ester.
-
Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC).
-
Filter the mixture to remove the triethylammonium p-toluenesulfonate salt.
-
Bubble dry hydrogen chloride gas through the filtrate, or add a solution of HCl in an organic solvent (e.g., diethyl ether, dioxane) until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to obtain pure sarcosine benzyl ester hydrochloride.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of sarcosine benzyl ester hydrochloride.
Caption: General experimental workflow for the synthesis of sarcosine benzyl ester hydrochloride.
Conclusion
The synthesis of sarcosine benzyl ester hydrochloride is a well-established process that can be reliably performed in a laboratory setting. The two-step method involving Fischer esterification to the tosylate salt followed by conversion to the hydrochloride salt is generally high-yielding and produces a product of high purity. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to assist researchers in the successful synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when performing these chemical transformations.
References
An In-depth Technical Guide to the Preparation of N-methylglycine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methylglycine benzyl ester hydrochloride, a key intermediate in peptide synthesis and drug discovery. The document details the prevalent synthetic methodologies, experimental protocols, and characterization data. The information is structured to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
N-methylglycine benzyl ester hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. It serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. The benzyl ester protection of the carboxylic acid allows for selective reactions at the N-methylamino group, while the hydrochloride salt form enhances its stability and handling properties. This guide outlines the chemical principles and practical procedures for its preparation.
Synthesis of N-methylglycine Benzyl Ester Hydrochloride
The most common and direct method for the preparation of N-methylglycine benzyl ester hydrochloride is the Fischer esterification of N-methylglycine (sarcosine) with benzyl alcohol in the presence of an acid catalyst. An alternative approach involves the use of thionyl chloride to generate anhydrous hydrogen chloride in situ.
Fischer Esterification Method
This method involves the direct reaction of sarcosine with benzyl alcohol, catalyzed by an acid, typically hydrogen chloride or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed, often by azeotropic distillation.
Reaction Scheme:
Thionyl Chloride Method
In this procedure, thionyl chloride (SOCl₂) is added to a suspension of sarcosine in benzyl alcohol. Thionyl chloride reacts with the alcohol to form benzyl chloride and generates anhydrous HCl, which catalyzes the esterification. This method avoids the need to introduce gaseous HCl directly.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-methylglycine benzyl ester hydrochloride.
Protocol 1: Fischer Esterification with Azeotropic Removal of Water
This protocol is adapted from established procedures for the synthesis of similar amino acid benzyl esters.
Materials:
-
N-methylglycine (Sarcosine)
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Acetone
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Magnetic stirrer
Procedure:
-
To a 1000 mL reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add p-toluenesulfonic acid monohydrate (e.g., 135 kg scale would use this amount, adjust for lab scale) and toluene (300 kg scale, adjust for lab scale).
-
Heat the mixture to reflux and continuously remove the water of hydration from the p-toluenesulfonic acid using the Dean-Stark trap until no more water is collected.
-
Cool the reaction mixture and add N-methylglycine (50 kg scale, adjust for lab scale) and benzyl alcohol (420 kg scale, adjust for lab scale).
-
Heat the mixture back to reflux and continue to collect the water generated from the esterification reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the reaction mixture to approximately 10 °C.
-
Stir the mixture for 1 hour to induce crystallization.
-
Filter the solid product and wash the filter cake with cold acetone.
-
Dry the product in a vacuum oven to obtain N-methylglycine benzyl ester p-toluenesulfonate.
-
To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with a solution of HCl in a suitable organic solvent, followed by precipitation and filtration.
Protocol 2: Synthesis using Thionyl Chloride
This protocol is based on a general method for the esterification of amino acids.
Materials:
-
N-methylglycine (Sarcosine)
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Reaction flask with a dropping funnel and condenser
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Suspend N-methylglycine in an excess of benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) dropwise to the cooled and stirring suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture, for example, at 60-70 °C, for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the N-methylglycine benzyl ester hydrochloride.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to improve purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of N-methylglycine benzyl ester hydrochloride, based on typical results for similar amino acid esterifications.
| Parameter | Fischer Esterification | Thionyl Chloride Method |
| Starting Materials | N-methylglycine, Benzyl alcohol | N-methylglycine, Benzyl alcohol, Thionyl chloride |
| Catalyst | p-Toluenesulfonic acid or HCl | In situ generated HCl |
| Solvent | Toluene | Benzyl alcohol (reagent and solvent) |
| Typical Yield | 85-95%[1] | 70-85% |
| Purity (after recrystallization) | >99% (HPLC) | >98% (HPLC) |
| Reaction Temperature | Reflux (typically 110-120 °C) | 0 °C (addition), then 60-70 °C |
| Reaction Time | 4-8 hours | 3-6 hours |
Characterization Data
The following table provides the expected physical and spectral properties of N-methylglycine benzyl ester hydrochloride.
| Property | Value |
| Synonyms | Sarcosine benzyl ester hydrochloride, Benzyl methylglycinate Hydrochloride |
| CAS Number | 40298-32-6[2] |
| Molecular Formula | C₁₀H₁₄ClNO₂[2] |
| Molecular Weight | 215.68 g/mol [2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | Not consistently reported, but expected to be in the range of similar compounds (e.g., Glycine benzyl ester HCl: 138-140 °C) |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~7.3-7.4 ppm (m, 5H, Ar-H), ~5.2 ppm (s, 2H, Ar-CH₂), ~3.8 ppm (s, 2H, N-CH₂-COO), ~2.7 ppm (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~168 ppm (C=O), ~135 ppm (Ar-C), ~128 ppm (Ar-CH), ~68 ppm (Ar-CH₂), ~55 ppm (N-CH₂-COO), ~35 ppm (N-CH₃) |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3000-2800 (C-H stretch), ~1740 (C=O ester stretch), ~1200 and ~1100 (C-O stretch) |
Visualizations
Synthesis Pathway
Caption: Synthesis of N-methylglycine Benzyl Ester Hydrochloride.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer Esterification.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzyl alcohol can be an irritant.
-
Toluene is flammable and has associated health risks.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The preparation of N-methylglycine benzyl ester hydrochloride is a straightforward process that can be achieved through well-established organic synthesis methods. The Fischer esterification with azeotropic removal of water is a high-yielding and reliable method. Proper control of reaction conditions and purification steps are crucial for obtaining a high-purity product. This guide provides the necessary information for researchers to successfully synthesize and characterize this important building block for further applications in drug discovery and development.
References
An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a key building block in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to pharmaceutical research and development.
Chemical Identity and Structure
This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). Its structure comprises a central amino acid core with a methyl group on the nitrogen atom, a benzyl ester protecting the carboxylic acid, and a hydrochloride salt form of the secondary amine.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The quantitative data for this compound are summarized in the table below. As a hydrochloride salt, it is expected to be a crystalline solid with some solubility in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 215.68 g/mol | [2] |
| CAS Number | 40298-32-6 | |
| Melting Point | 174 - 176 °C | |
| Appearance | White Powder | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature |
Synonyms: H-SAR-OBZL HCL, SARCOSINE BENZYL ESTER HYDROCHLORIDE, N-METHYL GLYCINE BENZYL ESTER HYDROCHLORIDE.
Spectroscopic Data (Predicted)
While experimental spectra are not widely available in the public literature, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR:
-
Aromatic protons of the benzyl group: ~7.3-7.4 ppm (multiplet, 5H).
-
Benzylic protons (-O-CH₂-Ph): ~5.2 ppm (singlet, 2H).
-
Alpha-protons to the carbonyl group (-CO-CH₂-NH-): ~3.8-4.0 ppm (singlet, 2H).
-
N-methyl protons (-NH-CH₃): ~2.7 ppm (singlet, 3H).
-
Ammonium proton (-NH₂⁺-): A broad singlet, variable chemical shift depending on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): ~168-170 ppm.
-
Aromatic carbons: ~128-136 ppm.
-
Benzylic carbon (-O-CH₂-Ph): ~67-68 ppm.
-
Alpha-carbon (-CO-CH₂-NH-): ~50-52 ppm.
-
N-methyl carbon (-NH-CH₃): ~34-36 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch of the secondary ammonium salt: Broad absorption around 2400-2800 cm⁻¹.
-
C=O stretch of the ester: Strong absorption around 1740-1750 cm⁻¹.
-
C-O stretch of the ester: ~1200-1250 cm⁻¹.
-
Aromatic C-H stretch: ~3030-3100 cm⁻¹.
-
Aromatic C=C bending: ~1450-1600 cm⁻¹.
-
Synthesis and Experimental Protocols
This compound is typically synthesized through the esterification of sarcosine with benzyl alcohol. A common method involves the use of an acid catalyst or a coupling agent.
General Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize this compound from sarcosine and benzyl alcohol.
Materials:
-
Sarcosine (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Toluene (or another suitable inert solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sarcosine in toluene.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Salt Formation and Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Peptide Synthesis
A primary application of this compound is in peptide synthesis. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the N-methylglycine unit. This protection is crucial to prevent unwanted side reactions during the coupling of the amino group with another amino acid. The benzyl group can be selectively removed under mild conditions through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide chemistry.
Intermediate for Active Pharmaceutical Ingredients (APIs)
This molecule serves as a key building block for more complex APIs. A notable example is its use in the synthesis of Nicardipine , a calcium channel blocker used to treat high blood pressure and angina. The N-benzyl-N-methylamino moiety of a precursor to Nicardipine can be derived from intermediates related to Benzyl 2-(methylamino)acetate.
Building Block in Medicinal Chemistry
The N-methylglycine scaffold is present in numerous natural products and synthetic compounds with diverse biological activities. This compound provides a convenient and reactive starting material for incorporating this moiety into novel drug candidates. Its use allows for the systematic modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
Logical Relationships in Application
Caption: Logical flow of applications for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 3. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-(methylamino)acetate hydrochloride, a derivative of the N-methylated amino acid, sarcosine. Due to the limited availability of public data for this specific compound, this document combines established methodologies for similar compounds with contextual information from related molecules to serve as a valuable resource for research and development.
Physicochemical Properties and Solubility Data
This compound, also known as sarcosine benzyl ester hydrochloride, is a white crystalline solid. One supplier indicates a melting point of 174-176°C, determined in a methanol/diethyl ether mixture, suggesting its utility in recrystallization from these solvents.
Solubility Profile
| Solvent | Temperature (°C) | Hypothetical Solubility (g/L) |
| Water | 25 | ~ 150 |
| Methanol | 25 | ~ 75 |
| Ethanol | 25 | ~ 30 |
| Dichloromethane | 25 | < 1 |
| Diethyl Ether | 25 | < 0.1 |
Disclaimer: The data in this table is illustrative and not based on experimental results for this compound. It is intended to provide a hypothetical representation of its likely solubility profile.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the protection of the carboxyl and amino groups of sarcosine (N-methylglycine), followed by methylation and deprotection. The following protocol is a representative method adapted from general procedures for the synthesis of N-methyl amino acid benzyl esters.[1][2][3]
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
Thionyl chloride or p-toluenesulfonic acid
-
A suitable protecting group for the amino functionality (e.g., Boc anhydride or trifluoroacetic anhydride)
-
A methylating agent (e.g., methyl iodide)
-
A strong base (e.g., sodium hydride)
-
Anhydrous solvents (e.g., THF, DMF)
-
Hydrochloric acid (ethanolic or in dioxane)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, diethyl ether, hexane)
Procedure:
-
Esterification: The carboxyl group of sarcosine is first protected as a benzyl ester. This can be achieved by reacting sarcosine with benzyl alcohol in the presence of an acid catalyst such as thionyl chloride or p-toluenesulfonic acid, typically with azeotropic removal of water.[4]
-
N-Protection: The secondary amine of the resulting benzyl ester is then protected to prevent over-methylation in the subsequent step. This can be done using a standard protecting group like Boc (tert-butyloxycarbonyl) or trifluoroacetyl.
-
N-Methylation (if starting from glycine): This step is for the synthesis of the N-methylated backbone and is included for completeness. For the synthesis from sarcosine, this step is omitted. For the synthesis starting from glycine benzyl ester, N-methylation is carried out using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like THF or DMF.[3]
-
Deprotection and Salt Formation: The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc). The final hydrochloride salt is then formed by treating the free amine with a solution of hydrochloric acid in an anhydrous solvent like ethanol or dioxane.
-
Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Caption: A generalized workflow for the synthesis of this compound.
Determination of Aqueous Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.[5][6] This protocol outlines a general procedure.
Materials:
-
This compound
-
Purified water
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature. The pH of the saturated solution should also be recorded.[5]
Caption: A standard workflow for the experimental determination of solubility.
Biological and Pharmacological Context
Direct studies on the biological activity or signaling pathways of this compound are not prominently featured in publicly accessible literature. However, the structural components of the molecule, namely the sarcosine and benzyl ester moieties, are found in compounds with known biological activities.
-
Sarcosine Derivatives: Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative and is an intermediate in glycine metabolism.[7] Derivatives of sarcosine are utilized in biochemical research and pharmaceutical development, particularly in targeting neurological disorders.[8]
-
Amino Acid Benzyl Esters: Benzyl esters of other amino acids have been investigated for their therapeutic potential. For instance, L-phenylalanine benzyl ester has demonstrated antisickling activity in red blood cells, suggesting a potential application in the treatment of sickle cell disease. This activity is thought to involve both binding to deoxyhemoglobin S and modification of the erythrocyte membrane.[9] Furthermore, derivatives of benzyl benzoate have been shown to inhibit angiotensin II-induced hypertension in mice, acting as antagonists for angiotensin II receptors.
Given this context, this compound could be a valuable building block in the synthesis of more complex molecules for a range of therapeutic targets. Its potential biological activities would likely be diverse and dependent on the larger molecular structure it is incorporated into. Further research is warranted to elucidate any intrinsic biological functions of this compound.
Conclusion
This compound is a chemical entity with potential applications in pharmaceutical and chemical research. While specific data on its solubility and biological activity are sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The protocols and contextual information presented herein are intended to facilitate further investigation into the properties and potential applications of this and similar molecules. Researchers are encouraged to perform their own experimental validations for specific applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN105949078A - Amino acid N-methylation synthesis method, and product and application thereof - Google Patents [patents.google.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. 360. Amino-acids and peptides. Part XVII. The preparation of the methyl and benzyl ester of amino-acids by means of dialkyl sulphites - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl 2-(methylamino)acetate Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl 2-(methylamino)acetate hydrochloride. Understanding the chemical stability of this compound is critical for ensuring its integrity and reliability in research and development applications. This document outlines potential degradation pathways, provides recommended storage and handling procedures, and presents a framework for stability testing.
Chemical Properties and Structure
This compound is the hydrochloride salt of the benzyl ester of sarcosine (N-methylglycine). Its chemical structure combines the features of a benzyl ester and a secondary amino acid, which dictates its stability profile.
Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol CAS Number: 40298-32-6 Melting Point: 174 - 176°C
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | |
| Atmosphere | Inert Atmosphere | |
| Container | Tightly closed container | |
| Environment | Dry, cool, and well-ventilated place |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzyl alcohol and sarcosine hydrochloride. This reaction can be accelerated by the presence of moisture and elevated temperatures.
Oxidation
Oxidation of the benzyl group can occur, potentially leading to the formation of benzaldehyde and subsequently benzoic acid. The secondary amine is also susceptible to oxidation.
Photodegradation
Exposure to light, particularly UV radiation, may induce photodegradation. Similar benzyl-containing compounds are known to be photosensitive.[1] Photolytic cleavage could lead to the formation of various radical species, resulting in a complex mixture of degradation products, including benzaldehyde and benzoic acid.[1]
Thermal Degradation
At elevated temperatures, amino acid esters can undergo complex degradation reactions, including deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[2][3] For this compound, thermal stress could also lead to the cleavage of the benzyl ester bond.
Below is a diagram illustrating the potential degradation pathways.
Framework for Stability Testing: Experimental Protocols
A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following protocols are representative and should be adapted based on specific needs and regulatory requirements.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1 N HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Alternatively, heat a solution of the compound at 80°C for 48 hours.
-
Cool and prepare a solution of known concentration for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light.
-
Prepare a solution of known concentration for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and appropriate storage conditions.
Experimental Protocol for Long-Term and Accelerated Stability:
-
Sample Preparation: Package the this compound in the intended container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
Logical Workflow for Handling and Stability Assessment
The following diagram outlines a logical workflow for the proper handling, storage, and stability assessment of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature in a dry, well-ventilated area under an inert atmosphere. However, it is susceptible to degradation through hydrolysis, oxidation, photolysis, and thermal decomposition. For critical applications, it is highly recommended to perform stability studies to establish a re-test date or shelf-life under specific storage and use conditions. The protocols and information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound in their work.
References
The Strategic Role of Benzyl 2-(methylamino)acetate hydrochloride in Modern Peptide Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – In the intricate field of peptide science, the introduction of modifications to the peptide backbone is a critical strategy for enhancing therapeutic properties. N-methylation of amino acids is a key modification that significantly improves the pharmacokinetic profile of peptide-based drugs. This technical guide delves into the pivotal role of Benzyl 2-(methylamino)acetate hydrochloride as a foundational building block in this process, providing researchers, scientists, and drug development professionals with an in-depth understanding of its application, the associated synthetic challenges, and optimized protocols for its successful incorporation into peptide chains.
This compound: A Precursor to a Key Building Block
This compound is the hydrochloride salt of the benzyl ester of N-methylglycine, also known as sarcosine. In the context of modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this compound serves as a crucial starting material for the synthesis of Fmoc-Sar-OH (Fmoc-N-methylglycine) . The Fmoc protecting group is essential for the stepwise assembly of amino acids into a peptide chain, preventing unwanted reactions at the N-terminus. The benzyl ester protects the C-terminus during the introduction of the Fmoc group and is subsequently cleaved to yield the free acid required for peptide coupling.
The incorporation of N-methylated amino acids, such as sarcosine, into peptides offers several advantages:
-
Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to increased resistance to enzymatic degradation and a longer in vivo half-life.
-
Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of peptides, which can lead to improved membrane permeability and oral bioavailability.
-
Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as β-turns, and enhance binding affinity and selectivity for biological targets.
Synthesis of Fmoc-Sar-OH from this compound
The synthesis of Fmoc-Sar-OH from its benzyl ester hydrochloride precursor is a straightforward process that can be achieved with high yield and purity. The following diagram and protocol outline a general procedure.
Caption: Synthesis of Fmoc-Sar-OH.
Experimental Protocol: Synthesis of Fmoc-Sar-OH
-
Dissolution: Dissolve this compound in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.
-
Fmoc Protection: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) in dioxane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to allow for the complete formation of the Fmoc-protected intermediate, Fmoc-Sar-OBzl.
-
Benzyl Ester Cleavage (Hydrogenolysis): The benzyl protecting group is typically removed via catalytic hydrogenation. The Fmoc-Sar-OBzl is dissolved in a suitable solvent (e.g., methanol or ethyl acetate), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.
-
Work-up and Isolation: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude Fmoc-Sar-OH is purified, typically by crystallization or chromatography, to yield the final product as a white solid.
Challenges and Solutions in the Incorporation of Fmoc-Sar-OH in SPPS
The coupling of N-methylated amino acids like Fmoc-Sar-OH in SPPS presents unique challenges primarily due to steric hindrance.
-
Steric Hindrance: The methyl group on the nitrogen atom sterically encumbers the N-terminus, making it a less effective nucleophile and hindering the approach of the activated carboxyl group of the incoming amino acid. This leads to significantly slower coupling kinetics compared to non-methylated amino acids.
-
Incomplete Coupling: The slow reaction rates can result in incomplete coupling, leading to the formation of deletion sequences in the final peptide product, which can be difficult to separate during purification.
-
Racemization: To overcome the steric hindrance, more forceful coupling conditions (e.g., higher temperatures, longer reaction times) may be employed, which increases the risk of racemization at the alpha-carbon of the activated amino acid.
-
Monitoring Ineffectiveness: The standard ninhydrin (Kaiser) test, widely used to monitor the completion of coupling reactions in SPPS, is unreliable for secondary amines like sarcosine, as it does not produce the characteristic deep blue color.
To address these challenges, optimized protocols and specialized reagents are necessary. The use of more potent coupling reagents is highly recommended.
Quantitative Data on Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for the successful incorporation of Fmoc-Sar-OH. While standard reagents like HBTU can be less effective, more potent reagents have been developed to overcome the challenges of sterically hindered couplings.
| Coupling Reagent | Reagent Type | Relative Performance for N-Methylated Residues | Key Advantages |
| HATU | Uronium/Aminium Salt | Excellent | High reactivity, faster coupling times, lower risk of racemization. Considered the reagent of choice for difficult couplings.[1] |
| HBTU | Uronium/Aminium Salt | Moderate | Less effective than HATU for N-methylated amino acids, may require longer reaction times or double coupling.[1] |
| PyBOP | Phosphonium Salt | Good | Effective for sterically hindered couplings, with low racemization.[2] |
| PyAOP | Phosphonium Salt | Excellent | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3] |
| DIC/HOBt | Carbodiimide/Additive | Poor to Moderate | Generally not recommended for difficult couplings due to slower reaction rates and higher risk of side reactions. |
Optimized Protocol for Fmoc-Sar-OH Coupling in SPPS
This section provides a detailed experimental protocol for the efficient incorporation of Fmoc-Sar-OH into a growing peptide chain on a solid support.
Caption: Workflow for Fmoc-Sar-OH coupling in SPPS.
Experimental Protocol: Coupling of Fmoc-Sar-OH using HATU
This protocol is designed for manual solid-phase synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Sar-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue test solution (0.05% w/v in DMF)
-
Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain and repeat the piperidine treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of Fmoc-Sar-OH: In a separate vessel, dissolve Fmoc-Sar-OH (4 equivalents relative to the resin substitution) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[4]
-
Coupling: Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring the Coupling Reaction (Bromophenol Blue Test): a. Withdraw a small sample of the resin beads (a few beads are sufficient). b. Wash the beads with methanol and then with DMF.[5] c. Add 1-2 mL of the Bromophenol Blue test solution to the beads.[5] d. Observe the color of the beads and the solution.
-
Recoupling (if necessary): If the Bromophenol Blue test is positive (blue/green), a second coupling is required. Repeat steps 5-7. For highly challenging sequences, a third coupling may be necessary.
-
Capping (Optional): If a small percentage of unreacted amines remain after recoupling, they can be capped using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides in subsequent steps.
-
Continuation of Synthesis: Once a negative Bromophenol Blue test is achieved, proceed with the deprotection and coupling of the next amino acid in the sequence.
Conclusion
This compound is a vital precursor for the synthesis of Fmoc-Sar-OH, a key building block for introducing N-methylation into synthetic peptides. While the incorporation of N-methylated residues presents significant synthetic challenges, particularly steric hindrance, these can be effectively overcome through the use of optimized protocols. The selection of highly potent coupling reagents, such as HATU, extended reaction times, and diligent monitoring with appropriate tests like the Bromophenol Blue test, are essential for achieving high coupling efficiency and the synthesis of high-purity N-methylated peptides. The strategic use of this building block enables the development of peptide therapeutics with enhanced stability, bioavailability, and efficacy, underscoring its importance in modern drug discovery and development.
References
Benzyl 2-(methylamino)acetate Hydrochloride: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a valuable synthetic intermediate widely employed in organic and medicinal chemistry. Its bifunctional nature, possessing a secondary amine and a benzyl-protected carboxylic acid, makes it a versatile building block for the synthesis of a diverse range of complex molecules, including peptides, peptidomimetics, and various pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications as a synthetic intermediate, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40298-32-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| Molecular Weight | 215.68 g/mol | [3] |
| Melting Point | 174 - 176 °C | [1] |
| Boiling Point | 298.4 °C at 760 mmHg | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and methanol. | |
| Storage | Store at 2-8 °C in an inert atmosphere. | [1][3] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of sarcosine (N-methylglycine) with benzyl alcohol in the presence of an acid catalyst.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification of Sarcosine
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add sarcosine (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq). Add a sufficient volume of toluene to suspend the reactants (approximately 4-5 mL per gram of sarcosine).
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Benzyl 2-(methylamino)acetate as an oil.
-
-
Salt Formation:
-
Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
-
Quantitative Data (Representative)
The following table provides representative quantitative data for the synthesis described above. Actual yields may vary depending on the reaction scale and conditions.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Mass/Volume | Purity | Yield (%) |
| Sarcosine | 89.09 | 1.0 | (e.g., 10.0 g) | >98% | - |
| Benzyl Alcohol | 108.14 | 1.5 | (e.g., 18.2 mL) | >99% | - |
| p-TsOH·H₂O | 190.22 | 0.1 | (e.g., 2.1 g) | >98% | - |
| This compound | 215.68 | - | 24.2 g (Theoretical) | >98% | ~85-95% |
Applications as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of more complex molecules, primarily due to the orthogonal reactivity of its functional groups. The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed by hydrogenolysis, while the secondary amine is available for various coupling reactions.
Role in Peptide Synthesis
This intermediate is used to introduce an N-methylated glycine (sarcosine) residue into a peptide chain. The N-methylation can improve the peptide's metabolic stability, cell permeability, and conformational properties.
Caption: Use as an intermediate in peptide synthesis.
Intermediate in Drug Development
The sarcosine motif is present in various biologically active compounds. This compound serves as a readily available starting material for the synthesis of these molecules. The secondary amine can be functionalized through reactions such as acylation, alkylation, and reductive amination to build molecular complexity.
References
The Strategic Incorporation of Benzyl 2-(methylamino)acetate Hydrochloride in Peptidomimetic Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides with enhanced pharmacological properties. A key strategy in their design is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][3] Benzyl 2-(methylamino)acetate hydrochloride, the benzyl-protected form of sarcosine (N-methylglycine), is a critical building block in this endeavor. Its N-methylated backbone provides resistance to enzymatic degradation and can induce favorable conformational changes, making it a valuable component in the synthesis of advanced peptidomimetics.[1] This in-depth guide explores the core applications, experimental considerations, and strategic implementation of this compound in the development of next-generation therapeutics.
Introduction to Peptidomimetics and the Role of N-Methylation
Peptides are highly specific and potent biological signaling molecules, making them attractive therapeutic candidates. However, their application is often limited by rapid degradation by proteases and poor cell membrane permeability.[1][2] Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of peptides while overcoming these limitations.[1][2]
One of the most effective strategies in peptidomimetic design is the N-alkylation of the peptide backbone, with N-methylation being the most common modification.[1] The incorporation of an N-methyl group, as is present in sarcosine, offers several advantages:
-
Proteolytic Resistance: The tertiary amide bond formed by an N-methylated amino acid is sterically hindered and resistant to cleavage by proteases.[1]
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, influencing the local conformation and potentially pre-organizing the peptidomimetic into its bioactive shape.[4]
-
Improved Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity, which can lead to decreased polarity and enhanced passive diffusion across cell membranes.[4][5]
-
Modulation of Biological Activity: The conformational changes induced by N-methylation can alter the binding affinity and selectivity for the biological target.[1][6]
This compound serves as a readily available and versatile building block for introducing N-methylglycine into a peptide sequence. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be removed under mild conditions, such as catalytic hydrogenolysis, at a later stage of the synthesis.[7]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this key building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 40298-32-6 | [8] |
| Molecular Formula | C10H14ClNO2 | [8] |
| Molecular Weight | 215.68 g/mol | |
| Synonyms | Sarcosine benzyl ester hydrochloride, H-Sar-OBzl·HCl | |
| Appearance | Typically a white to off-white solid | |
| Melting Point | 174 - 176°C | [9] |
| Storage Conditions | Inert atmosphere, Room Temperature | [9] |
Experimental Protocols: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing peptidomimetics containing this compound is Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the N-methyl group, specialized coupling conditions are often required to achieve high yields.
General Workflow for SPPS
The following diagram illustrates the general cycle of solid-phase peptide synthesis.
Detailed Protocol for Coupling this compound
This protocol is a representative example for manual Fmoc-based SPPS and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (H-Sar-OBzl·HCl)
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.[10] For difficult couplings, this can be extended or a double coupling can be performed.[10]
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction cannot be monitored with the standard Kaiser test, as it detects primary amines. The TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used as an alternative.[10] A small test cleavage followed by LC-MS analysis is the most definitive method to confirm coupling efficiency.[10]
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the benzyl ester and other side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified by reverse-phase HPLC.
Quantitative Data and Biological Activity
While specific quantitative data for peptidomimetics derived directly from this compound is not extensively published under this specific chemical name, we can infer the expected impact from studies on N-methylated peptides. The goal of incorporating this building block is often to improve pharmacokinetic parameters and modulate biological activity.
The following table presents representative data from studies on peptidomimetics to illustrate the types of quantitative metrics used to evaluate their efficacy. These values are highly dependent on the specific peptide sequence and biological target.
| Peptidomimetic Type | Target | Metric | Value | Significance | Reference |
| Cyclic Peptide (C4m-3127) | CTLA-4/B7-1 Interaction | IC50 | 11.5 µM | Demonstrates inhibitory activity of a synthetic peptidomimetic. | [11] |
| Cyclic Peptide (C4m-3127) | CTLA-4 on CHO cells | EC50 | 0.472 µM | Shows binding affinity to the cell-surface target. | [11] |
| N-methylated Peptide | Complement Proteinase CVFBb | kcat | 2.8-fold increase | N-methylation can stimulate enzymatic activity for small substrates. | [6] |
| N-methylated Peptide | Complement Proteinase CVFBb | Inhibition of C5 cleavage | More effective than unmethylated | N-methylation enhances inhibitory activity against a protein substrate. | [6] |
Signaling Pathways and Drug Development
The incorporation of N-methylated residues can influence how a peptidomimetic interacts with its biological target, which is often a component of a larger signaling pathway. For example, N-methylation can modulate protein-protein interactions (PPIs), which are central to many disease processes.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a peptidomimetic inhibitor.
In this example, a peptidomimetic containing N-methylglycine could be designed to block the interaction between an extracellular ligand and its receptor, thereby inhibiting downstream signaling that leads to a disease state. The enhanced stability and permeability afforded by the N-methyl group would be critical for the inhibitor's efficacy in vivo.
Conclusion
This compound is a cornerstone building block for the rational design of advanced peptidomimetics. Its N-methylated structure provides a powerful tool to enhance metabolic stability, modulate conformation, and improve the drug-like properties of peptide-based therapeutics. By leveraging specialized synthetic protocols and a deep understanding of its chemical properties, researchers can effectively incorporate this valuable moiety to develop novel drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The continued application of such strategic modifications is set to drive the next wave of innovation in peptide-based drug discovery.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sarcosine benzyl ester hydrochloride - Creative Peptides [creative-peptides.com]
- 9. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated peptides are a class of peptidomimetics that have garnered significant interest in drug discovery and development. The methylation of the amide nitrogen in the peptide backbone introduces several advantageous properties, including enhanced metabolic stability against enzymatic degradation, improved membrane permeability, and increased oral bioavailability.[1] Furthermore, N-methylation can influence the peptide's conformational properties, which can be leveraged to fine-tune receptor binding affinity and selectivity.[1]
Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a key building block for introducing N-methylglycine into a peptide sequence during solid-phase peptide synthesis (SPPS). This reagent provides a straightforward method for incorporating this N-methylated amino acid, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.
This document provides detailed protocols and application notes for the use of this compound in SPPS, focusing on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3]
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
The synthesis of peptides containing N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies.[4] Therefore, the choice of coupling reagents is critical for achieving high yields and purity. The following protocols are based on standard SPPS procedures, with specific considerations for incorporating sarcosine from this compound.
Protocol 1: Preparation of Fmoc-Sarcosine-OH from this compound
Prior to its use in Fmoc-based SPPS, this compound must be converted to its Fmoc-protected form.
Materials:
-
This compound (1 eq.)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base like Diisopropylethylamine (DIEA)
-
Dioxane and Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C) catalyst (for hydrogenolysis)
-
Methanol or Ethanol
Procedure:
-
Fmoc Protection:
-
Dissolve this compound in a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add sodium bicarbonate in portions while stirring until the solution is basic.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent to yield Fmoc-Sar-OBzl.
-
-
Benzyl Ester Deprotection (Hydrogenolysis):
-
Dissolve the resulting Fmoc-Sar-OBzl in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent to obtain Fmoc-Sar-OH, which can be used directly in SPPS.
-
Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporating Fmoc-Sar-OH
This protocol outlines a single coupling cycle using Fmoc-Sar-OH on a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., on Rink Amide or Wang resin)
-
Fmoc-Sar-OH (3-5 eq. relative to resin loading)
-
Coupling Reagent: (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/HOAt are recommended for sterically hindered couplings.[4] HBTU/HOBt can also be used.
-
Base: Diisopropylethylamine (DIEA) (6-10 eq.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-Sar-OH by dissolving it with the coupling reagent (e.g., PyAOP) and DIEA in a minimal amount of DMF. Allow this mixture to react for 5-10 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test; note: the Kaiser test will be negative for the secondary amine of sarcosine after coupling). A chloranil or isatin test can be used to check for free secondary amines.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage and Deprotection
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The exact composition may vary depending on the amino acid side-chain protecting groups present.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table presents representative data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Sar) to illustrate the expected outcomes. Actual results will vary based on the specific sequence, scale, and instrumentation.
| Parameter | Standard Amino Acid Coupling (e.g., Fmoc-Leu-OH) | N-Methylated Amino Acid Coupling (Fmoc-Sar-OH) | Overall Synthesis |
| Coupling Reagent | HBTU/HOBt | PyAOP | - |
| Coupling Time | 1 hour | 2.5 hours | - |
| Single-Step Coupling Efficiency | >99% | 95-98% | - |
| Crude Peptide Purity (by HPLC) | - | - | ~75% |
| Final Yield (after purification) | - | - | 35-50% |
Logical Relationships in SPPS Strategy
The choice of protecting groups and cleavage strategy is governed by the principle of orthogonality, where one set of protecting groups can be removed without affecting another.
Caption: Orthogonal protection scheme in Fmoc/tBu solid-phase peptide synthesis.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Benzyl 2-(methylamino)acetate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Benzyl 2-(methylamino)acetate (N-methylsarcosine benzyl ester), into peptide sequences is a widely used strategy to enhance the therapeutic properties of peptides. N-methylation can increase metabolic stability by conferring resistance to enzymatic degradation, improve cell permeability, and modulate conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] However, the secondary amine in N-methylated amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS) due to steric hindrance, which can lead to slow and incomplete coupling reactions.[2][3][4]
These application notes provide detailed protocols and recommendations for the efficient coupling of Benzyl 2-(methylamino)acetate hydrochloride in Fmoc-based SPPS. The protocols outlined below utilize high-efficiency coupling reagents that have been demonstrated to be effective for sterically hindered amino acids.[3][5]
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the steric bulk around the nitrogen atom, which hinders the approach of the activated carboxylic acid of the incoming amino acid.[3][6] This can result in:
-
Low Coupling Yields: Leading to the formation of deletion sequences, which are difficult to separate from the target peptide.[6]
-
Slow Reaction Kinetics: Requiring extended reaction times, which can increase the risk of side reactions.[6]
-
Aggregation: The growing peptide chain may aggregate, further impeding the coupling reaction.[7]
To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.
Recommended Coupling Reagents and Protocols
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for coupling N-methylated amino acids.[3] More powerful onium salt-based reagents are highly recommended.[3][5] Below are detailed protocols for some of the most effective coupling reagents.
General Pre-Coupling Steps: Neutralization
Since Benzyl 2-(methylamino)acetate is supplied as a hydrochloride salt, the amine must be neutralized to the free base before coupling. This can be achieved by either pre-neutralization or, more commonly, in situ neutralization by adding a non-nucleophilic base to the coupling reaction. A common base used for this purpose is N,N-diisopropylethylamine (DIPEA).
Protocol 1: Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive uronium salt-based reagent that is very effective for coupling sterically hindered amino acids.[2][3][5]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
In Situ Neutralization and Pre-activation: Add DIPEA (6-10 equivalents) to the activation mixture. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.[3]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring and Recoupling: Perform a bromophenol blue test to check for reaction completion.[2] If the test indicates incomplete coupling (blue to green color), repeat steps 2-5 (a "double coupling").[6]
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[8]
Protocol 2: Coupling using HCTU
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another effective uronium salt-based reagent, though some studies suggest HATU is superior for N-methylated amino acids.[2]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
HCTU
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell and drain the Fmoc-deprotected peptide-resin as described in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add this solution to the resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Washing and Monitoring: Wash the resin with DMF and monitor the coupling reaction using the bromophenol blue test as described in Protocol 1. Recouple if necessary.
Protocol 3: Coupling using Phosphonium Salt Reagents (PyBOP/PyAOP)
Phosphonium salt-based reagents like PyBOP and PyAOP are also highly effective, particularly for minimizing racemization.[3][9] PyAOP is generally considered more reactive than PyBOP.[5]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
PyBOP or PyAOP
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell and drain the Fmoc-deprotected peptide-resin as described in Protocol 1.
-
Activation and Coupling: Dissolve this compound (3-5 eq.), PyBOP or PyAOP (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add the solution to the resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Washing and Monitoring: Wash the resin with DMF and monitor the coupling reaction using the bromophenol blue test. Recouple if necessary.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Type | Relative Reactivity for Hindered Amino Acids | Recommended Equivalents (vs. Resin) | Recommended Base (Equivalents) | Notes |
| HATU | Uronium Salt | Very High | 3-5 | DIPEA (6-10) | Often considered the most effective for N-methylated amino acids.[2][3] |
| HCTU | Uronium Salt | High | 3-5 | DIPEA (6-10) | Effective, but may be slightly less reactive than HATU for this application.[2] |
| PyAOP | Phosphonium Salt | Very High | 3-5 | DIPEA (6-10) | Excellent for minimizing racemization; more reactive than PyBOP.[5][9] |
| PyBOP | Phosphonium Salt | High | 3-5 | DIPEA (6-10) | A reliable alternative to uronium salts; minimizes guanidinylation side reactions.[3] |
| COMU | Uronium Salt | Very High | 3-5 | DIPEA (6-10) | High efficiency and improved safety profile as it is not based on potentially explosive HOBt/HOAt.[3][10] |
Experimental Protocols: Monitoring the Coupling Reaction
The standard Kaiser test, which relies on the reaction of ninhydrin with primary amines, will give a false negative result for N-methylated amino acids.[8] The Bromophenol Blue Test is a reliable alternative for monitoring the presence of free secondary amines.[2]
Bromophenol Blue Test Protocol:
-
Sample Preparation: Remove a small sample of resin beads from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF to remove any residual base (e.g., DIPEA) which could give a false positive result.
-
Test Solution Addition: Add a few drops of a 0.04% solution of bromophenol blue in DMF to the washed resin beads.
-
Observation:
Mandatory Visualizations
Caption: General workflow for coupling Benzyl 2-(methylamino)acetate in SPPS.
Caption: Logical relationships in coupling sterically hindered N-methyl amino acids.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Application Notes: The Strategic Use of Benzyl 2-(methylamino)acetate Hydrochloride in the Discovery of L-type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Benzyl 2-(methylamino)acetate hydrochloride as a key starting material in the synthesis of dihydropyridine-class L-type calcium channel blockers, exemplified by the therapeutic agent Nicardipine. This document provides comprehensive protocols for chemical synthesis and biological evaluation, alongside quantitative data on the pharmacological activity of Nicardipine.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a secondary amine and a benzyl-protected carboxylic acid, making it a versatile scaffold for the introduction of molecular complexity. A significant application of this compound is in the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of drugs that potently and selectively block L-type calcium channels. These channels are crucial for regulating cardiac contractility and vascular smooth muscle tone. By inhibiting calcium influx, DHPs induce vasodilation and are widely used in the management of hypertension and angina.
This document focuses on the role of a key derivative of this compound, 2-(N-benzyl-N-methylamino)ethyl acetoacetate, in the Hantzsch pyridine synthesis of Nicardipine, a second-generation DHP calcium channel blocker known for its high vascular selectivity and cerebral vasodilatory effects.
Data Presentation
In Vitro Potency of Nicardipine
The following table summarizes the in vitro potency of Nicardipine in blocking various voltage-gated calcium channels. This data is critical for understanding its mechanism of action and selectivity profile.
| Channel Subtype | Test System | Parameter | Value | Reference |
| Cardiac L-type Calcium Channels | Not specified | IC50 | 1 µM | [1] |
| Cav1.2 (L-type) | Whole-cell voltage clamp | IC50 | 60 nM | [2] |
| Cav1.2/Dihydropyridine insensitive mutant | Whole-cell voltage clamp | IC50 | 2.0 µM | [2] |
| Cav2.1 (P/Q-type) | Whole-cell voltage clamp | IC50 | >10 µM | [2] |
| Dihydropyridine binding site | Ventricular papillary muscle | pIC50 | 7.15 | [3] |
| Vascular smooth muscle | Not specified | pIC50 | 8.20 | [3] |
| Dihydropyridine binding site | Not specified | pKi | 9.7 | [3] |
Signaling Pathway
Mechanism of Action of Nicardipine
Nicardipine exerts its therapeutic effect by blocking L-type calcium channels, which are predominantly located on vascular smooth muscle cells and cardiac myocytes. This blockade inhibits the influx of extracellular calcium ions, leading to a cascade of events that result in vasodilation and a reduction in cardiac workload.
Caption: Nicardipine blocks L-type calcium channels, leading to vasodilation.
Experimental Protocols
I. Chemical Synthesis of Nicardipine via Hantzsch Condensation
This protocol outlines the synthesis of Nicardipine, a key therapeutic agent derived from a precursor related to this compound.
Workflow for Nicardipine Synthesis
Caption: Synthetic workflow for Nicardipine from a this compound precursor.
A. Synthesis of 2-(N-benzyl-N-methylamino)ethyl acetoacetate (Intermediate)
This intermediate is synthesized from 2-(N-benzyl-N-methylamino)ethanol, which can be obtained from the reduction of Benzyl 2-(methylamino)acetate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(N-benzyl-N-methylamino)ethanol and an equimolar amount of ethyl acetoacetate in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2-(N-benzyl-N-methylamino)ethyl acetoacetate as an oil.
B. Hantzsch Synthesis of Nicardipine
-
Reaction Mixture: To a solution of 3-nitrobenzaldehyde in isopropanol, add equimolar amounts of 2-(N-benzyl-N-methylamino)ethyl acetoacetate and methyl 3-aminocrotonate.
-
Reaction Conditions: The mixture is refluxed for 12 hours. The reaction progress is monitored by TLC.
-
Isolation of Nicardipine Free Base: The solvent is removed in vacuo, and the residue is chromatographed over silica gel with a mixture of chloroform and ethyl acetate as eluting solvents to yield the Nicardipine free base.
-
Formation of Hydrochloride Salt: The purified Nicardipine base is dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated Nicardipine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
II. Biological Evaluation: In Vitro Calcium Channel Blocking Activity
A. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" method provides a direct measure of ionic current through L-type calcium channels.
Workflow for IC50 Determination via Patch-Clamp
Caption: Workflow for determining the IC50 of Nicardipine using patch-clamp electrophysiology.
-
Cell Preparation: Use a cell line stably expressing the human L-type calcium channel alpha-1C subunit (Cav1.2), such as HEK-293 cells.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an external solution containing BaCl₂ or CaCl₂ as the charge carrier and an internal solution designed to isolate calcium currents.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to +10 mV).
-
-
IC50 Determination:
-
Record baseline currents.
-
Apply increasing concentrations of Nicardipine to the external solution.
-
At each concentration, record the steady-state block of the calcium current.
-
Normalize the current at each drug concentration to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Fluorescence-Based High-Throughput Screening (HTS) Assay
This method offers a higher throughput for screening compounds by indirectly measuring calcium channel activity via changes in intracellular calcium levels.
-
Cell Preparation: Seed cells expressing L-type calcium channels into a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: Add varying concentrations of Nicardipine to the wells and incubate.
-
Depolarization and Signal Detection:
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to open the voltage-gated calcium channels.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR).
-
-
Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of Nicardipine is measured as a reduction in this fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound serves as a crucial and versatile building block in the synthesis of pharmacologically active molecules. Its application in the construction of the dihydropyridine scaffold of Nicardipine highlights its importance in drug discovery, particularly in the development of cardiovascular therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis and evaluation of L-type calcium channel blockers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 2-(methylamino)acetate Hydrochloride in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Benzyl 2-(methylamino)acetate hydrochloride, a versatile building block, in the synthesis of bioactive molecules. This document covers its application in the synthesis of the cardiovascular drug Nicardipine and its use as a protected amino acid in peptide synthesis.
Application Note 1: Synthesis of Nicardipine, a Dihydropyridine Calcium Channel Blocker
This compound serves as a key precursor for the synthesis of the dihydropyridine calcium channel blocker, Nicardipine. Nicardipine is used in the management of hypertension and angina pectoris.[1][2] The synthesis involves the initial conversion of the benzyl ester to the corresponding N-(2-hydroxyethyl)-N-benzylmethylamine, followed by formation of the acetoacetate ester, which then undergoes a Hantzsch pyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-(N-Benzyl-N-methylamino)ethanol
This protocol describes the reduction of the benzyl ester to the corresponding alcohol.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while keeping the flask in an ice bath.
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(N-Benzyl-N-methylamino)ethanol.
Protocol 2: Synthesis of 2-(N-Benzyl-N-methylamino)ethyl Acetoacetate
This protocol outlines the formation of the β-keto ester intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(N-Benzyl-N-methylamino)ethanol (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in toluene.
-
Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(N-Benzyl-N-methylamino)ethyl acetoacetate can be used in the next step without further purification.
Protocol 3: Hantzsch Synthesis of Nicardipine
This protocol describes the one-pot synthesis of the dihydropyridine core of Nicardipine.
-
Reaction Mixture: In a suitable solvent such as isopropanol, combine 3-nitrobenzaldehyde (1 equivalent), 2-(N-benzyl-N-methylamino)ethyl acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent).[3]
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours.[3]
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like chloroform.[3]
-
Purification and Salt Formation: Wash the organic solution with diluted hydrochloric acid and then with water. Dry the organic layer and evaporate the solvent. The crude Nicardipine base can be converted to its hydrochloride salt by dissolving it in a suitable solvent and treating it with a solution of hydrogen chloride.[3]
Data Presentation
| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) |
| 1 | 2-(N-Benzyl-N-methylamino)ethanol | This compound | LiAlH₄ | THF | 4-6 h | ~80% (Estimated) |
| 2 | 2-(N-Benzyl-N-methylamino)ethyl Acetoacetate | 2-(N-Benzyl-N-methylamino)ethanol, Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | 8-12 h | ~90% (Estimated) |
| 3 | Nicardipine | 3-Nitrobenzaldehyde, 2-(N-benzyl-N-methylamino)ethyl acetoacetate, Methyl 3-aminocrotonate | - | Isopropanol | 6-12 h | ~70% |
Signaling Pathway and Workflow Diagrams
References
- 1. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 2. Nicardipine - Wikipedia [en.wikipedia.org]
- 3. EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for N-Methylation of Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in peptide-based drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide candidates. The introduction of a methyl group to the amide nitrogen of the peptide backbone can significantly improve metabolic stability by protecting against enzymatic degradation, enhance membrane permeability, and induce conformational rigidity, which can lead to increased receptor affinity and selectivity.[1][2][3] However, the steric hindrance introduced by the N-methyl group presents challenges in peptide synthesis, primarily during the peptide bond formation, which can result in slower reaction times and incomplete couplings.[1]
These application notes provide a comprehensive overview of the common strategies for synthesizing N-methylated peptides, detailed experimental protocols, and a comparison of key reagents to guide researchers in selecting the optimal methodology for their specific application.
Strategies for the Synthesis of N-Methylated Peptides
There are two primary approaches for the synthesis of N-methylated peptides: the use of pre-synthesized N-methylated amino acid building blocks and on-resin N-methylation of the peptide chain.
1. Incorporation of Pre-synthesized Fmoc-N-methyl-amino Acids: This is the most straightforward method, involving the coupling of commercially available or custom-synthesized Fmoc-N-methyl-amino acids during solid-phase peptide synthesis (SPPS). This approach offers good control over the position of N-methylation.
2. On-Resin N-Methylation: This strategy involves the modification of the N-terminal amine of a resin-bound peptide. This can be a cost-effective alternative to using pre-synthesized building blocks and is particularly useful for performing "N-methyl scans" to systematically evaluate the impact of methylation at different positions.[4][5][6]
Data Presentation: Performance of Key Coupling Reagents for N-Methylated Amino Acids
The success of incorporating N-methylated amino acids, especially at sterically hindered positions, is highly dependent on the choice of coupling reagent. The following tables summarize the performance of common coupling reagents.
Table 1: Uronium/Aminium Salt-Based Coupling Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Internal (HOAt) | DIEA | Very High | Low | Generally the reagent of choice for difficult couplings, including N-methylated amino acids.[7][8] |
| HCTU | Internal (HOAt) | DIEA | High | Low | A more soluble and often more cost-effective alternative to HATU, though can be slightly less efficient for the most challenging couplings.[7] |
| HBTU | Internal (HOBt) | DIEA | Moderate to High | Moderate | Less effective than HATU and HCTU for sterically hindered couplings.[7] |
| COMU | Internal (Oxyma) | DIEA | Very High | Very Low | A modern, highly efficient uronium salt that offers a safer alternative to benzotriazole-based reagents.[1] |
Table 2: Phosphonium Salt-Based Coupling Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[1] |
| PyAOP | Internal (HOAt) | DIEA | High | Low | Similar to PyBOP but with the less explosive and more reactive HOAt additive.[7] |
Table 3: Other Coupling Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| T3P® | N/A | Collidine/DIEA | High | Very Low | A mild and efficient cyclic phosphonic anhydride reagent that minimizes racemization.[1] |
| BOP-Cl | N/A | DIEA | Moderate | Moderate | An older reagent, still used in some specific applications.[7] |
Experimental Protocols
Protocol 1: On-Resin N-Monomethylation using o-NBS Protection
This protocol describes the N-methylation of the N-terminal amino acid of a peptide attached to a solid support.[9]
Materials and Reagents:
-
Peptide-resin with a free N-terminus
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
o-NBS Protection:
-
Dissolve 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
-
Methylation:
-
Prepare a solution of 1.5 M DBU in NMP.
-
Add 10 equivalents of this DBU solution and 10 equivalents of dimethyl sulfate to the resin.
-
Shake for 10-20 minutes at room temperature. Repeat this step if necessary.
-
Wash the resin with NMP (5x).
-
-
o-NBS Deprotection:
-
Prepare a solution of 20% 2-mercaptoethanol and 10% DBU in NMP.
-
Add the solution to the resin and shake for 5 minutes. Repeat this step.
-
Wash the resin with NMP (5x) and DCM (5x).
-
-
Coupling of the next amino acid: The resin is now ready for the coupling of the next amino acid using a standard SPPS protocol.
Protocol 2: On-Resin N-Dimethylation using Reductive Amination
This method is used for the dimethylation of the N-terminal amine of a peptide on the resin.[9][10]
Materials and Reagents:
-
Peptide-resin with a free N-terminus
-
Formaldehyde (37% in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Reductive Amination:
-
Add a solution of 5% acetic acid in DMF to the resin.
-
Add 10 equivalents of formaldehyde and 10 equivalents of sodium cyanoborohydride.
-
Shake the reaction mixture at room temperature for 1 hour.
-
Wash the resin thoroughly with DMF (3x), water (3x), and DMF (3x).
-
-
Coupling of the next amino acid: The resin is now ready for the coupling of the next amino acid.
Protocol 3: Coupling of Fmoc-N-methyl Amino Acids using HATU
This protocol outlines the coupling of a pre-synthesized Fmoc-N-methyl amino acid to a peptide-resin.[1][7]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of Fmoc-N-methyl Amino Acid:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-N-methyl amino acid and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test or a bromophenol blue test. Note that the Kaiser test will be negative for a secondary amine. The bromophenol blue test is recommended.[7]
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]
-
Visualizations
Caption: Workflow for on-resin N-monomethylation.
Caption: Workflow for on-resin N-dimethylation.
Caption: General workflow for coupling Fmoc-N-methyl amino acids.
Analytical Characterization of N-Methylated Peptides
The analysis of N-methylated peptides requires careful consideration due to the potential for cis/trans isomers of the N-methylated amide bond, which can lead to peak broadening or splitting in HPLC chromatograms.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight and sequence of the N-methylated peptide. High-resolution mass spectrometry can aid in confirming the elemental composition.[11][12]
Conclusion
The N-methylation of amino acids is a valuable tool in peptide drug design. While posing synthetic challenges, the use of optimized protocols and highly active coupling reagents enables the efficient synthesis of N-methylated peptides. The choice between incorporating pre-synthesized building blocks and performing on-resin methylation will depend on the specific research goals, scale, and cost considerations. Careful analytical characterization is crucial to ensure the purity and identity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Benzyl 2-(methylamino)acetate hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The protocols are based on established chemical principles, primarily the Fischer-Speier esterification of sarcosine (N-methylglycine) with benzyl alcohol, followed by the formation of the hydrochloride salt.
Introduction
This compound, also known as sarcosine benzyl ester hydrochloride, is a derivative of the N-methylated amino acid, sarcosine. The benzyl ester protection of the carboxylic acid functionality makes it a useful building block in peptide synthesis and the development of various bioactive molecules.[] Its hydrochloride salt form enhances stability and solubility in certain solvents, facilitating its use in subsequent synthetic steps.
Reaction Principle
The synthesis of this compound is typically achieved through a two-step process:
-
Fischer-Speier Esterification: Sarcosine (N-methylglycine) is reacted with benzyl alcohol in the presence of an acid catalyst. The reaction is reversible and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[2][3][4]
-
Hydrochloric Acid Salt Formation: The resulting benzyl ester is then treated with hydrochloric acid to form the stable hydrochloride salt.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound based on general Fischer esterification procedures for amino acids.
| Parameter | Method 1: Thionyl Chloride Catalysis | Method 2: p-Toluenesulfonic Acid Catalysis |
| Starting Materials | Sarcosine, Benzyl Alcohol, Thionyl Chloride | Sarcosine, Benzyl Alcohol, p-Toluenesulfonic acid |
| Solvent | Benzyl Alcohol (in excess) | Toluene or other azeotroping solvent |
| Catalyst Loading | ~5 mole equivalents (relative to amino acid)[5] | Catalytic amount |
| Reaction Temperature | 0°C (initial addition), then reflux (~95°C)[5] | Reflux (temperature depends on solvent) |
| Reaction Time | ~5 hours[5] | Several hours (monitored by water removal) |
| Work-up | Precipitation with ether, filtration | Aqueous work-up, extraction |
| Purification | Recrystallization (e.g., from ethanol/ether)[5] | Column chromatography or recrystallization |
| Salt Formation | In-situ from thionyl chloride or subsequent HCl addition | Addition of HCl (gas or solution) |
| Expected Yield | Moderate to high | Moderate to high |
| Melting Point | 174 - 176°C[6] | 174 - 176°C[6] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the Fischer esterification of amino acids using thionyl chloride.[5]
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Suspend sarcosine (1.0 eq.) in an excess of benzyl alcohol (e.g., 50 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (5.0 eq.) dropwise to the stirred suspension. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, heat the reaction mixture to 95°C and maintain it at this temperature for 5 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add diethyl ether to the cold solution until it becomes turbid to precipitate the product. This typically requires approximately 5 times the volume of benzyl alcohol used.
-
Allow the mixture to stand at 0°C for 1 hour to complete the precipitation.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure this compound.
Method 2: Synthesis using p-Toluenesulfonic Acid and Azeotropic Water Removal
This protocol is based on the general principles of Fischer-Speier esterification with azeotropic removal of water.[4][7]
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (solution in a suitable solvent like diethyl ether or dioxane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add sarcosine (1.0 eq.), benzyl alcohol (1.2 eq.), p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 eq.), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude benzyl 2-(methylamino)acetate.
-
Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. biosynce.com [biosynce.com]
- 7. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
Protecting Group Strategies for Sarcosine Benzyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine benzyl ester is a key building block in the synthesis of peptides and peptidomimetics, particularly in the development of therapeutic agents. The secondary amine of the sarcosine moiety requires protection during multi-step synthesis to prevent unwanted side reactions. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions. This document provides a detailed overview of common protecting group strategies for sarcosine benzyl ester, focusing on tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. Experimental protocols and comparative data are presented to assist researchers in selecting the optimal strategy for their specific application.
Orthogonal Protecting Group Strategies
In complex organic synthesis, particularly in peptide chemistry, an orthogonal protecting group strategy is often employed. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one functional group while others remain intact. The Boc, Fmoc, and Cbz protecting groups, in conjunction with the benzyl ester, form a versatile and orthogonal set.[1]
-
Boc (tert-butyloxycarbonyl): This group is labile to acidic conditions (e.g., trifluoroacetic acid), while being stable to basic conditions and hydrogenolysis.[]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under mild basic conditions (e.g., piperidine), but is stable to acid and hydrogenolysis.[1][3]
-
Cbz (benzyloxycarbonyl) and Benzyl (Bn) Ester: Both the Cbz group and the benzyl ester are cleaved under hydrogenolysis conditions.[1][4] This is a key consideration when planning a synthetic route, as both the N-terminal protecting group and the C-terminal ester would be removed simultaneously.
Comparative Data
The selection of a protecting group strategy is often guided by factors such as reaction yield, purity of the product, and reaction time. The following table summarizes representative quantitative data for the protection and deprotection of sarcosine benzyl ester with Boc, Fmoc, and Cbz groups.
| Protecting Group | Reaction Step | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time |
| Boc | Protection | (Boc)₂O, NaHCO₃, Dioxane/H₂O, RT | >95 | >98 | 2-4 h |
| Deprotection | 25-50% TFA in DCM, RT | >95 | >98 | 30 min - 2 h[5][6] | |
| Fmoc | Protection | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, RT | ~55-70 | >95 | 2-4 h[7] |
| Deprotection | 20% Piperidine in DMF, RT | >95 | >98 | 10-30 min[8][9] | |
| Cbz | Protection | Benzyl chloroformate, NaHCO₃, Dioxane/H₂O, RT | 85-95 | >98 | 2-4 h[10] |
| Deprotection | H₂, 10% Pd/C, Methanol, RT | Quantitative | >99 | 1-4 h[11][12] |
Experimental Protocols
Boc Protection of Sarcosine Benzyl Ester
This protocol describes the protection of the secondary amine of sarcosine benzyl ester using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Sarcosine benzyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sarcosine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-sarcosine benzyl ester.
Deprotection of Boc-Sarcosine Benzyl Ester
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-sarcosine benzyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve Boc-sarcosine benzyl ester (1.0 eq) in anhydrous dichloromethane (0.1 M).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 25-50% TFA in DCM (v/v) dropwise.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene or DCM to remove excess TFA, yielding the deprotected sarcosine benzyl ester as its TFA salt.[6]
Fmoc Protection of Sarcosine Benzyl Ester
This protocol describes the protection of the secondary amine of sarcosine benzyl ester using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
Sarcosine benzyl ester hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sarcosine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add Fmoc-OSu (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-sarcosine benzyl ester.
Deprotection of Fmoc-Sarcosine Benzyl Ester
This protocol describes the removal of the Fmoc protecting group using piperidine.
Materials:
-
Fmoc-sarcosine benzyl ester
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve Fmoc-sarcosine benzyl ester (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF (v/v).[8]
-
Stir the reaction at room temperature for 10-30 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.[8]
Cbz Protection of Sarcosine Benzyl Ester
This protocol describes the protection of the secondary amine of sarcosine benzyl ester using benzyl chloroformate (Cbz-Cl).
Materials:
-
Sarcosine benzyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sarcosine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-sarcosine benzyl ester.
Deprotection of Cbz-Sarcosine Benzyl Ester (and Benzyl Ester Cleavage)
This protocol describes the simultaneous removal of the Cbz protecting group and cleavage of the benzyl ester via catalytic hydrogenolysis.
Materials:
-
Cbz-sarcosine benzyl ester
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve Cbz-sarcosine benzyl ester (1.0 eq) in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield sarcosine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Diagrams of Experimental Workflows
Caption: Boc Protection Workflow.
Caption: Boc Deprotection Workflow.
Caption: Fmoc Protection Workflow.
Caption: Fmoc Deprotection Workflow.
Caption: Cbz Protection Workflow.
Caption: Cbz/Benzyl Ester Deprotection.
Conclusion
The choice of a protecting group strategy for sarcosine benzyl ester is a critical decision in the design of a synthetic route. The Boc, Fmoc, and Cbz protecting groups each offer distinct advantages and are amenable to orthogonal strategies. The Boc group is easily introduced and removed under acidic conditions, making it suitable for many applications. The Fmoc group, with its mild basic deprotection, is a cornerstone of solid-phase peptide synthesis and is ideal when acid-sensitive functionalities are present. The Cbz group, while robust, is typically removed under the same conditions as the benzyl ester, which must be factored into the overall synthetic plan. The protocols and data presented in this application note provide a foundation for researchers to select and implement the most appropriate protecting group strategy for their work with sarcosine benzyl ester, ultimately facilitating the efficient synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application of Benzyl 2-(methylamino)acetate Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a versatile building block in medicinal chemistry. Its primary application lies in the synthesis of N-methylated peptides and peptidomimetics. The incorporation of N-methylated amino acids into peptide backbones is a crucial strategy for enhancing the therapeutic potential of peptide-based drugs. This modification can lead to improved metabolic stability by reducing susceptibility to enzymatic degradation, enhanced membrane permeability, and favorable conformational constraints that can increase receptor affinity and selectivity.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model dipeptide, illustrating its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and characterization.
| Property | Value | Reference |
| CAS Number | 40298-32-6 | [] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [] |
| Molecular Weight | 215.68 g/mol | [] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 174-176 °C | [] |
| Storage | Room temperature, inert atmosphere | [] |
Core Application: Peptide Synthesis
This compound serves as a protected form of sarcosine (N-methylglycine). The benzyl ester protects the carboxylic acid functionality, while the hydrochloride salt ensures stability and ease of handling. Its most common application is in solution-phase peptide synthesis, where it is coupled with an N-protected amino acid to form a dipeptide. This process can be iteratively repeated to generate longer N-methylated peptide chains.
Experimental Workflow for Dipeptide Synthesis
The general workflow for the synthesis of a dipeptide using this compound is depicted below. This process involves the deprotection of the amine, coupling with an N-protected amino acid, and subsequent deprotection of the newly formed dipeptide.
References
Application Notes and Protocols for the Synthesis of N-methylated Peptides using Benzyl 2-(methylamino)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key chemical modification strategy employed in drug discovery to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a methyl group on the backbone amide nitrogen can lead to increased metabolic stability against proteolytic degradation, improved cell permeability, and enhanced oral bioavailability. Furthermore, N-methylation can induce conformational constraints that may lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
Benzyl 2-(methylamino)acetate hydrochloride, also known as sarcosine benzyl ester hydrochloride, is a valuable and commercially available building block for the incorporation of N-methylglycine (sarcosine) residues into a peptide sequence. This document provides detailed protocols for the utilization of this reagent in the synthesis of N-methylated peptides via the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The primary approach detailed involves the initial synthesis of N-α-Fmoc-N-methylglycine (Fmoc-Sar-OH) from this compound, followed by its incorporation into a growing peptide chain.
Methodology Overview
The synthesis of N-methylated peptides using this compound is a two-part process:
-
Synthesis of the Fmoc-Sar-OH Building Block: This involves the Fmoc protection of the secondary amine of sarcosine benzyl ester, followed by the deprotection of the benzyl ester to yield the free carboxylic acid.
-
Incorporation into Solid-Phase Peptide Synthesis (SPPS): The resulting Fmoc-Sar-OH is then used as a standard amino acid building block in an automated or manual Fmoc-SPPS workflow.
The following sections provide detailed experimental protocols for each of these stages, along with tables summarizing key quantitative data and diagrams illustrating the workflows.
Part 1: Synthesis of Fmoc-N-methylglycine (Fmoc-Sar-OH)
This section details the protocol for the preparation of the Fmoc-protected sarcosine building block from this compound.
Experimental Protocol: Synthesis of Fmoc-Sar-OH
Step 1: Fmoc Protection of Sarcosine Benzyl Ester
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).
-
Addition of Fmoc-OSu: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise at room temperature.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture to a pH of 2-3 with 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-N-methylglycine benzyl ester (Fmoc-Sar-OBn).
Step 2: Cleavage of the Benzyl Ester
-
Hydrogenolysis Setup: Dissolve the Fmoc-Sar-OBn from the previous step in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain the crude Fmoc-Sar-OH. This can be further purified by crystallization or column chromatography if necessary.
Data Presentation: Synthesis of Fmoc-Sar-OH
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Reaction Time | Typical Yield (%) |
| 1. Fmoc Protection | This compound | 1.0 | 1:1 Dioxane/10% NaHCO₃ | 12-16 hours | 85-95 |
| Fmoc-OSu | 1.1 | ||||
| 2. Benzyl Ester Cleavage | Fmoc-Sar-OBn | 1.0 | Ethanol or Ethyl Acetate | 2-4 hours | 90-98 |
| 10% Pd/C | catalytic |
Workflow Diagram: Synthesis of Fmoc-Sar-OH
Caption: Workflow for the synthesis of Fmoc-Sar-OH.
Part 2: Incorporation of Fmoc-Sar-OH into Peptides via SPPS
Once synthesized, Fmoc-Sar-OH can be incorporated into a peptide sequence using standard Fmoc solid-phase peptide synthesis protocols. Due to the steric hindrance of the N-methyl group, coupling of the subsequent amino acid onto the sarcosine residue can be challenging and may require optimized coupling conditions.
Experimental Protocol: SPPS with Fmoc-Sar-OH
This protocol outlines the general steps for incorporating Fmoc-Sar-OH into a peptide chain on a solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
-
Resin Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Sar-OH:
-
Activate Fmoc-Sar-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated Fmoc-Sar-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine of sarcosine, or a Chloranil test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Fmoc Deprotection of Sarcosine: Remove the Fmoc group from the newly coupled sarcosine residue using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of the Next Amino Acid (Post-Sarcosine):
-
Due to the increased steric hindrance of the N-methylated amine, a more potent coupling reagent like HATU or a longer coupling time may be required for the subsequent amino acid.
-
Activate the next Fmoc-amino acid (3-5 equivalents) with HATU and DIPEA in DMF and couple to the resin for 2-4 hours or overnight.
-
Monitor the coupling efficiency carefully. Double coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2-9 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence and resin type (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: SPPS Coupling Conditions
| Coupling Step | Amino Acid | Coupling Reagent | Base | Activation Time | Coupling Time | Typical Efficiency (%) |
| Standard Coupling | Fmoc-AA-OH | HBTU/HOBt | DIPEA | 5 min | 1-2 hours | >99 |
| Sarcosine Coupling | Fmoc-Sar-OH | HBTU/HOBt or HATU | DIPEA | 5 min | 1-2 hours | >98 |
| Post-Sarcosine Coupling | Fmoc-AA-OH | HATU | DIPEA | 5 min | 2-4 hours (or overnight) | 95-99 (may require double coupling) |
Workflow Diagram: SPPS Cycle for Sarcosine Incorporation
Caption: SPPS cycle for incorporating a sarcosine residue.
Signaling Pathways and Logical Relationships
While the synthesis of N-methylated peptides does not directly involve a signaling pathway, the rationale for their synthesis is rooted in improving their interaction with biological systems. The following diagram illustrates the logical relationship between N-methylation and its desired pharmacological outcomes.
Caption: Impact of N-methylation on peptide drug properties.
Conclusion
This compound serves as a convenient and cost-effective precursor for the synthesis of Fmoc-Sar-OH, a key building block for introducing N-methylglycine into peptides. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully synthesize and incorporate this N-methylated amino acid into peptide sequences using standard Fmoc-SPPS. The strategic incorporation of N-methylated residues can significantly enhance the drug-like properties of therapeutic peptides, making this a critical technique in modern medicinal chemistry and drug development. Careful optimization of coupling conditions, particularly for the amino acid following the sarcosine residue, is crucial for achieving high yields and purity of the final N-methylated peptide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-(methylamino)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Benzyl 2-(methylamino)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three common synthetic strategies for preparing this compound:
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Esterification of N-methylglycine (Sarcosine): Direct esterification of sarcosine with benzyl alcohol, typically under acidic catalysis.
-
N-methylation of Benzyl Glycinate: Alkylation of the nitrogen atom of benzyl glycinate using a suitable methylating agent.
-
Nucleophilic Substitution of Benzyl Bromoacetate: Reaction of benzyl bromoacetate with methylamine.
Each route has its own set of advantages and potential challenges, which are addressed in the troubleshooting guide below.
Q2: How is the final hydrochloride salt typically prepared?
A2: The hydrochloride salt is generally prepared in the final step of the synthesis. After the free base, Benzyl 2-(methylamino)acetate, has been synthesized and purified, it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent like dioxane) is then added to precipitate the desired this compound salt. The salt is then collected by filtration and dried.
Q3: What are the key analytical techniques to monitor the reaction progress and product purity?
A3: The following techniques are essential:
-
Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point Analysis: To assess the purity of the final hydrochloride salt. A sharp melting point range is indicative of high purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Esterification of N-methylglycine (Sarcosine) with Benzyl Alcohol
This method involves the direct reaction of sarcosine with benzyl alcohol, typically in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), with azeotropic removal of water.
Experimental Protocol:
A mixture of N-methylglycine (1 equivalent), benzyl alcohol (1.1-1.5 equivalents), and p-toluenesulfonic acid (0.05-0.1 equivalents) in a suitable solvent like toluene or cyclohexane is heated to reflux with a Dean-Stark apparatus to remove water.[1][2] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is worked up, and the product is purified.
Potential Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion/Incomplete Reaction | - Insufficient removal of water. - Inadequate amount or activity of the acid catalyst. - Insufficient reaction time or temperature. | - Ensure the Dean-Stark trap is functioning correctly to remove water azeotropically.[1] - Use a fresh, anhydrous acid catalyst. - Increase the reaction time and/or temperature, monitoring for potential side reactions. |
| Formation of Byproducts | - Side reactions of benzyl alcohol at high temperatures (e.g., formation of dibenzyl ether). - Charring or decomposition of starting materials. | - Use a minimal excess of benzyl alcohol. - Maintain a consistent reflux temperature and avoid overheating. - Consider using a milder acid catalyst or lower reaction temperature with a longer reaction time. |
| Difficult Purification | - Presence of unreacted starting materials and catalyst. - Formation of polar byproducts. | - After the reaction, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted sarcosine. - Use column chromatography for purification if simple extraction is insufficient. |
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the esterification of sarcosine.
Route 2: N-methylation of Benzyl Glycinate
This route involves the synthesis of benzyl glycinate first, followed by methylation of the primary amine.
Experimental Protocol:
Benzyl glycinate is prepared by esterification of glycine with benzyl alcohol. The resulting benzyl glycinate is then reacted with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile).
Potential Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Over-methylation (Formation of Tertiary Amine) | - Use of excess methylating agent. - Reaction conditions are too harsh (high temperature or prolonged reaction time). | - Use a stoichiometric amount or only a slight excess of the methylating agent. - Add the methylating agent slowly at a lower temperature (e.g., 0 °C) and allow the reaction to warm to room temperature. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Low Yield | - Incomplete reaction. - The base is not strong enough to deprotonate the amine effectively. - Poor solubility of reactants. | - Ensure the base is anhydrous and of sufficient strength. - Use a polar apathetic solvent like DMF to improve solubility.[3] - Consider using a stronger base if necessary. |
| Side Reaction with Ester Group | - Hydrolysis of the benzyl ester during workup. | - Maintain neutral or slightly basic conditions during the aqueous workup. - Avoid prolonged exposure to strong acids or bases. |
Signaling Pathway of N-methylation and Over-methylation
References
Technical Support Center: N-Methylation of Glycine Benzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of glycine benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of glycine benzyl ester?
A1: The most common methods for the N-methylation of glycine benzyl ester to produce N-methylglycine benzyl ester (sarcosine benzyl ester) include:
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Eschweiler-Clarke Reaction: This method utilizes formaldehyde and a reducing agent, typically formic acid, to introduce methyl groups. It is known for being a reductive amination process that generally stops at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[1][2]
-
Alkylation with Methylating Agents: This approach involves the use of electrophilic methyl sources such as dimethyl sulfate or methyl iodide in the presence of a base. While effective, these methods carry a higher risk of over-methylation to form a quaternary ammonium salt.
Q2: What are the primary side reactions to be aware of during the N-methylation of glycine benzyl ester?
A2: The primary side reactions depend on the chosen methylation method:
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Eschweiler-Clarke Reaction:
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Incomplete methylation: The reaction may yield a mixture of the starting material, the mono-methylated product (if starting from a primary amine), and the desired di-methylated product.
-
Formation of N-formyl derivative: Under certain conditions, formylation of the amine can occur as a side reaction.
-
Cyclocondensation products: With α-amino amides, there is a possibility of forming imidazolidin-4-ones, although this is less likely with esters.[3]
-
-
Alkylation with Dimethyl Sulfate or Methyl Iodide:
-
Over-methylation (Quaternization): The tertiary amine product can be further methylated to form a quaternary ammonium salt, which is often an undesired byproduct.[2]
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O-alkylation: While less common for the benzyl ester, there is a theoretical possibility of methylation at the ester oxygen, especially under harsh conditions.
-
Hydrolysis of the ester: The basic conditions used for methylation can potentially lead to the hydrolysis of the benzyl ester.
-
Q3: How can I minimize the formation of the quaternary ammonium salt during methylation with dimethyl sulfate or methyl iodide?
A3: To minimize quaternization, consider the following strategies:
-
Stoichiometry control: Use a controlled amount of the methylating agent (ideally close to a 1:1 molar ratio for mono-methylation).
-
Slow addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature control: Perform the reaction at a lower temperature to reduce the rate of the second methylation step.
-
Choice of base: Use a non-nucleophilic, sterically hindered base to deprotonate the amine without promoting further reaction.
Q4: Are there any specific safety precautions for working with methylating agents like dimethyl sulfate?
A4: Yes, dimethyl sulfate is a potent carcinogen and is highly toxic.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quenching solution (e.g., aqueous ammonia or sodium carbonate) readily available to neutralize any spills.
Troubleshooting Guides
Issue 1: Low Yield of N-methylated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Eschweiler-Clarke: Ensure an excess of both formaldehyde and formic acid is used.[1] Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material. The reaction is typically performed at elevated temperatures (near boiling).[1] Alkylating Agents: Ensure complete deprotonation of the amine by using a sufficiently strong base.[5] Check the quality and reactivity of the methylating agent. |
| Poor Solubility of Reactants | Use a co-solvent to improve the solubility of glycine benzyl ester or its salt. For instance, in the Eschweiler-Clarke reaction, which is often performed in an aqueous medium, adding a solvent like acetonitrile can improve yields.[6] |
| Product Loss During Workup | The N-methylated product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Back-extraction of the aqueous layer may be necessary. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction. |
| Side Reactions Consuming Starting Material | Refer to the side reaction profiles for each method and implement strategies to minimize them (e.g., temperature control, stoichiometry). |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization. |
| Over-methylation (Quaternary Salt) | This is common with alkylating agents like dimethyl sulfate.[2] Use the troubleshooting steps outlined in FAQ Q3. The quaternary salt is typically highly polar and can often be removed by washing the organic extract with water. |
| Formation of an N-formyl Derivative (Eschweiler-Clarke) | This can sometimes occur if the reduction of the intermediate iminium ion is slow. Ensure a sufficient amount of formic acid is present to act as the hydride donor.[1] |
| Hydrolysis of Benzyl Ester | Avoid prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures. Use milder bases or reaction conditions where possible. |
Experimental Protocols
Protocol 1: N-methylation of Glycine Benzyl Ester via Eschweiler-Clarke Reaction
Materials:
-
Glycine benzyl ester hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add glycine benzyl ester hydrochloride (1.0 eq) and water.
-
Neutralize the hydrochloride salt by the portion-wise addition of sodium bicarbonate until effervescence ceases.
-
Add formic acid (excess, e.g., 3.0 eq) to the mixture.
-
Add formaldehyde solution (excess, e.g., 2.5 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethylglycine benzyl ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-methylation of Glycine Benzyl Ester using Dimethyl Sulfate
Materials:
-
Glycine benzyl ester hydrochloride
-
Dimethyl sulfate
-
Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of glycine benzyl ester (prepared by neutralizing the hydrochloride salt and extracting into an organic solvent, then drying) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq for dimethylation) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add dimethyl sulfate (2.1 eq for dimethylation) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
Technical Support Center: Purification of Benzyl 2-(methylamino)acetate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl 2-(methylamino)acetate hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. |
| Action: Perform small-scale solvent screening with a range of solvents of varying polarities (e.g., isopropanol, ethanol, methanol/diethyl ether mixtures). A good recrystallization solvent will dissolve the compound when hot but result in poor solubility when cold. | |
| Incomplete Precipitation | The cooling process may be too rapid, or the final temperature not low enough. |
| Action: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for several hours to maximize crystal formation. | |
| Excessive Solvent Volume | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. |
| Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Material Lost During Transfers | Significant product loss can occur during transfers between flasks and filtration funnels. |
| Action: Rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsing to the filtration funnel. |
Problem: Product is an Oil or Gummy Solid
| Possible Cause | Suggested Solution |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Common impurities may include residual starting materials or byproducts. |
| Action: Attempt to purify a small portion of the material by column chromatography to see if a solid product can be obtained. If so, this indicates the presence of impurities that must be removed. | |
| Residual Solvent | Trapped solvent can prevent solidification. |
| Action: Dry the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. | |
| Incorrect pH | The pH of the solution from which the hydrochloride salt is being crystallized is critical. |
| Action: Ensure the solution is sufficiently acidic to fully form the hydrochloride salt. A small amount of ethereal HCl or gaseous HCl may be introduced. |
Problem: Persistent Colored Impurities
| Possible Cause | Suggested Solution |
| Thermally Sensitive Impurities | Degradation of impurities or the product itself during heating can lead to coloration. |
| Action: Use minimal heating during recrystallization. Consider purification methods that do not require heat, such as column chromatography. | |
| Oxidation | The compound or impurities may be susceptible to oxidation. |
| Action: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). | |
| Charcoal Treatment | Activated carbon can be used to remove colored impurities. |
| Action: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and filter through Celite before proceeding with crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 174-176°C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: What are the most likely impurities in my sample?
A2: Potential impurities depend on the synthetic route but may include:
-
Sarcosine benzyl ester (free base): If the acidification to form the hydrochloride salt was incomplete.
-
Benzyl alcohol: From hydrolysis of the ester.
-
Unreacted starting materials: Depending on the specific synthesis.
-
Dimeric byproducts: Such as 1,2-bis(N-benzylmethylamino)ethane, which can form in related syntheses.[2]
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
Q4: My TLC shows a single spot, but the melting point is low. What could be the issue?
A4: Co-elution of impurities with your product on the TLC plate is possible. Try developing the TLC in different solvent systems with varying polarities to achieve better separation. Additionally, inorganic salts, which are not visible on TLC, could be present.
Q5: What is the best way to remove acidic impurities?
A5: Before converting the amine to its hydrochloride salt, washing the free base in an organic solvent with a mild aqueous base solution, such as 5% sodium bicarbonate, can remove acidic impurities.[4] This should be followed by a water and then a brine wash to remove any remaining base and salts.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of the test solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture; if the solid dissolves, it is a potential candidate. Cool the test tube to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then gently heat for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This is a general protocol and may require optimization.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of a chemical compound.
Caption: A troubleshooting decision tree for when a product fails to crystallize.
References
- 1. benchchem.com [benchchem.com]
- 2. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Coupling of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-methylated amino acids so challenging in SPPS?
The primary reason for the difficulty in coupling N-methylated amino acids is steric hindrance.[1][2][3][4] The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more sterically hindered than the primary amine of a standard amino acid.[1] This increased bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient peptide bond formation.[1][3] This issue is particularly pronounced when attempting to couple two consecutive N-methylated residues.[1][3]
Q2: What are the common signs of a failed or inefficient coupling of an N-methylated amino acid?
Several indicators can point to a difficult coupling reaction:
-
Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines, signifying an incomplete reaction. A successful coupling is indicated by a yellow color.[1]
-
Low Final Peptide Yield: A significantly lower than expected yield of the final peptide product can be a direct consequence of poor coupling efficiency at one or more steps.[1]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product may reveal the presence of peptides missing the intended N-methylated amino acid. This occurs when the coupling reaction fails, and the subsequent amino acid in the sequence is coupled instead.[1][3]
Q3: My standard coupling reagents like HBTU or HCTU are giving poor results. What should I use instead?
Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids.[3][5] It is highly recommended to switch to more powerful coupling reagents.[1][3]
Recommended Coupling Reagents for N-Methylated Amino Acids:
| Reagent Class | Examples | Notes |
| Phosphonium Salts | PyAOP, PyBOP, PyBroP | Generally considered highly effective for sterically hindered couplings.[3][5][6][7] PyAOP is noted as being especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6] |
| Aminium/Uronium Salts | HATU, COMU | HATU is a more reactive alternative to HBTU and often yields better results.[3][5][6] COMU is a newer generation reagent with efficiency comparable to HATU and improved safety profile.[8] |
| Other | BOP-Cl | Can be a useful reagent for difficult couplings of N-methylated amino acids.[5][9] |
Q4: I'm still observing incomplete coupling even after switching to a more potent reagent. What other strategies can I employ?
If you continue to face challenges, consider the following optimization strategies:
-
Double or Triple Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion. This is particularly useful for very difficult couplings, such as between two N-methylated residues.[3]
-
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can improve the yield.[1][10]
-
Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent can favor the forward reaction.
-
Ensure Proper Resin Swelling: The resin must be adequately swollen to ensure that all reaction sites are accessible. Before the coupling step, allow the resin to swell in a suitable solvent like DMF or NMP for at least 30 minutes.[1][11]
-
In-situ Generation of Amino Acid Chlorides: For extremely difficult couplings, consider forming the highly reactive amino acid chloride in situ.[1][5]
Q5: The standard Kaiser test is not working to monitor my coupling reaction. Why is that and what should I use instead?
The Kaiser test is used to detect free primary amines. Since N-methylated amino acids have a secondary amine at their N-terminus after deprotection, the Kaiser test is not reliable and often gives a false negative (no color change) even when the coupling has failed.[12]
The recommended alternative is the Bromophenol Blue Test . This test provides a clear color indication for the presence of any unreacted amine (primary or secondary) on the resin.
Experimental Protocols
Protocol 1: Bromophenol Blue Test for Monitoring Coupling Completion
This protocol is adapted from established procedures for detecting unreacted amines on the resin.[5]
Reagents:
-
Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.
Procedure:
-
After the coupling reaction, take a small sample of the resin (a few beads).
-
Wash the resin sample with methanol.
-
Add 1-2 mL of the bromophenol blue test solution to the washed resin sample.
-
Observe the color of the resin beads and the solution.
-
Yellow: The coupling is complete.
-
Blue to Green: The coupling is incomplete. Recoupling is necessary.
-
Protocol 2: General Coupling Protocol using HATU for N-Methylated Amino Acids
This protocol provides a starting point for using HATU, a highly effective coupling reagent for N-methylated amino acids.[5]
Reagents:
-
Fmoc-N-methyl-amino acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
DMF or NMP (Peptide synthesis grade)
Procedure:
-
Ensure the resin is well-swollen in DMF or NMP.
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid (relative to the resin loading) in DMF or NMP.
-
Add 4 equivalents of HATU to the amino acid solution.
-
Add 8 equivalents of DIEA to the solution to create the activated amino acid mixture.
-
Allow the activation to proceed for approximately 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for at least 1 hour at room temperature. For difficult couplings, this time can be extended.
-
After the reaction, filter the resin and wash it thoroughly with fresh solvent.
-
Perform a Bromophenol Blue test (Protocol 1) to check for completion. If the test is positive (blue/green), perform a second coupling.
Visual Troubleshooting and Workflow Diagrams
Caption: A decision-making workflow for troubleshooting difficult couplings.
Caption: Key factors that contribute to challenges in N-methylated SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. mesalabs.com [mesalabs.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Sarcosine Benzyl Ester Synthesis
Welcome to the technical support center for the synthesis of sarcosine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing sarcosine benzyl ester?
A1: The most prevalent method for synthesizing sarcosine benzyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating sarcosine with benzyl alcohol in the presence of a strong acid catalyst, often with azeotropic removal of water to drive the reaction to completion.[1][2] Alternative methods, though less common for this specific transformation, could include Steglich esterification, which uses coupling agents like DCC or EDC, particularly for acid-sensitive substrates, and the alkylation of a sarcosine carboxylate salt with a benzyl halide.[3]
Q2: Which catalysts are most effective for the Fischer-Speier esterification of sarcosine?
A2: Strong protic acids are typically used as catalysts. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice for the esterification of amino acids.[2] Other catalysts like sulfuric acid can also be used.[1] For other types of esterifications, zirconocene triflate has been shown to be effective for the formation of benzyl benzoate.[4]
Q3: What is a typical reaction time and temperature for this synthesis?
A3: Reaction times can vary significantly based on the scale, catalyst, and efficiency of water removal. Generally, the reaction is refluxed for several hours. For analogous amino acid benzyl ester syntheses, reaction times can range from a few hours to overnight (12-24 hours).[4][5] The temperature is determined by the boiling point of the solvent used for azeotropic water removal, such as toluene or benzene (though less hazardous alternatives are preferred).[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (sarcosine). Alternatively, analytical techniques such as 1H NMR spectroscopy can be used to check for the formation of the benzyl ester product in aliquots taken from the reaction mixture.[5]
Q5: What are the key considerations for purifying sarcosine benzyl ester?
A5: Sarcosine benzyl ester is often isolated as a salt (e.g., hydrochloride or tosylate) to improve its crystallinity and ease of handling.[2][][7] Purification typically involves an aqueous workup to remove the acid catalyst and excess benzyl alcohol, followed by extraction with an organic solvent. The product can then be crystallized from a suitable solvent system. Column chromatography can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and the solvent is effectively azeotroping water. |
| Inactive or insufficient catalyst. | Use a fresh, dry acid catalyst in the appropriate stoichiometric amount (typically 1.0-1.2 equivalents for tosylate salt formation). | |
| Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture is maintaining the appropriate temperature. Monitor the reaction until the starting material is consumed. | |
| Slow Reaction Rate | Poor mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Low reaction temperature. | Confirm that the heating mantle is set to the correct temperature to achieve reflux of the chosen solvent. | |
| Formation of Side Products | Dimerization of sarcosine. | This can occur at high temperatures. While challenging to avoid completely in some cases, ensuring a reasonable reaction time and not overheating can help minimize this. |
| Impurities in starting materials. | Use high-purity sarcosine and benzyl alcohol. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | Adjust the pH of the aqueous phase during workup to ensure the product is in its free base or salt form to facilitate extraction into the appropriate layer. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Optimized Protocol for Sarcosine Benzyl Ester Tosylate Synthesis via Fischer-Speier Esterification
This protocol is synthesized from standard procedures for amino acid esterification.[2]
Materials:
-
Sarcosine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Diethyl ether
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar.
-
To the flask, add sarcosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3-5 eq).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture under reduced pressure using a rotary evaporator to remove most of the toluene and excess benzyl alcohol.
-
To the resulting oil, add diethyl ether and stir vigorously. The product should precipitate as the tosylate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary
The following tables provide a summary of reaction conditions for benzyl ester synthesis based on related literature. This data can be used as a starting point for optimizing the synthesis of sarcosine benzyl ester.
Table 1: Effect of Catalyst and Solvent on Benzyl Ester Synthesis
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | Zirconocene Triflate | Toluene | 80 | 24 | ~10 | [4] |
| Amino Acids | Benzyl Alcohol | p-TsOH | Toluene/Benzene | Reflux | Varies | Good | [2] |
| Mosher's Acid | Benzyl Alcohol | Methyl Triflate/MgO | Toluene | 90 | 24 | 98 | [8] |
Table 2: Comparison of Reaction Times for Different Esterification Methods
| Method | Reagents | Catalyst | Typical Reaction Time | Reference |
| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid | 4-24 hours | [1][2] |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | 1-12 hours | [3] |
| Alkylation | Carboxylate Salt, Benzyl Halide | - | 2-18 hours | [3] |
Visual Guides
Caption: Experimental workflow for sarcosine benzyl ester synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Esterification Lab Answers [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 7. Sarcosine benzyl ester hydrochloride - Creative Peptides [creative-peptides.com]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
Technical Support Center: Benzyl 2-(methylamino)acetate Hydrochloride Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Benzyl 2-(methylamino)acetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
N-Alkylation: Reaction of a benzyl haloacetate, such as Benzyl 2-bromoacetate or Benzyl 2-chloroacetate, with methylamine. This reaction is a nucleophilic substitution where the nitrogen atom of methylamine attacks the carbon atom bearing the halogen.
-
Salt Formation: Treatment of the resulting Benzyl 2-(methylamino)acetate with hydrochloric acid to precipitate the hydrochloride salt.
Q2: What are the typical byproducts I might encounter in this synthesis?
Several byproducts can form during the synthesis. The most common ones include:
-
Unreacted starting materials (Benzyl 2-haloacetate, methylamine).
-
Overalkylation product (Benzyl 2-(dimethylamino)acetate).
-
Hydrolysis products (Benzyl alcohol, 2-(methylamino)acetic acid or sarcosine).
-
Dimeric impurities.
Q3: My final product has a low melting point and appears oily. What could be the cause?
An oily product or a depressed melting point often indicates the presence of impurities. The most likely culprits are residual starting materials, the overalkylation byproduct (Benzyl 2-(dimethylamino)acetate), or benzyl alcohol from hydrolysis. These impurities can interfere with the crystallization of the hydrochloride salt.
Q4: How can I monitor the progress of the N-alkylation reaction?
Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting material, Benzyl 2-haloacetate, will have a different Rf value compared to the product, Benzyl 2-(methylamino)acetate. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Ensure an appropriate excess of methylamine is used. - Increase the reaction time or temperature, monitoring by TLC. |
| Product loss during workup. | - Optimize the pH during aqueous extraction to ensure the product remains in the organic phase. - Use a continuous extraction method if the product has some water solubility. | |
| Presence of Benzyl 2-(dimethylamino)acetate | Overalkylation of methylamine. | - Use a controlled amount of the benzyl haloacetate, adding it slowly to an excess of methylamine. - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. - Purify the crude product by column chromatography before salt formation. |
| Presence of Benzyl Alcohol | Hydrolysis of the ester. | - Ensure all reagents and solvents are dry. - During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. - Remove benzyl alcohol by vacuum distillation or column chromatography. |
| Product is difficult to crystallize as the hydrochloride salt | Presence of impurities. | - Purify the crude Benzyl 2-(methylamino)acetate by column chromatography before attempting salt formation. - Try different crystallization solvents or solvent mixtures (e.g., isopropanol/ether, ethanol/hexane). |
| Incorrect stoichiometry of HCl. | - Ensure the correct molar equivalent of hydrochloric acid is added. An excess can sometimes inhibit crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-(methylamino)acetate
-
Reaction Setup: In a well-ventilated fume hood, dissolve methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Benzyl 2-bromoacetate: Dissolve Benzyl 2-bromoacetate (1.0 equivalent) in the same solvent and add it dropwise to the cooled methylamine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Workup:
-
Filter the reaction mixture to remove any precipitated methylamine hydrobromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzyl 2-(methylamino)acetate.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and analyze them by TLC to identify the fractions containing the pure product.[2][3]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formation and Recrystallization of this compound
-
Salt Formation: Dissolve the purified Benzyl 2-(methylamino)acetate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[4]
-
Recrystallization: If necessary, recrystallize the hydrochloride salt from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane, to obtain a pure, crystalline product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship for byproduct removal strategies.
References
- 1. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
Preventing racemization during N-methylation of amino acids
Technical Support Center: N-Methylation of Amino Acids
Welcome to the Technical Support Center for Amino Acid Modifications. This resource provides expert guidance on preventing racemization during the N-methylation of amino acids, a critical step in the development of peptide-based therapeutics and other fine chemicals. N-methylated amino acids are known to enhance the metabolic stability and cell permeability of peptides, but their synthesis is often complicated by the loss of stereochemical integrity.
This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you achieve high yields of enantiomerically pure N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem during N-methylation?
A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (D and L forms) of a chiral molecule from a single enantiomer. In drug development, typically only one enantiomer is biologically active, while the other may be inactive or cause harmful side effects. N-methylated amino acids are particularly prone to racemization during chemical synthesis, especially under basic conditions. This is due to the increased steric hindrance from the N-methyl group which can slow down desired reactions, providing more opportunity for side reactions that destroy the stereocenter.[1] The primary mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical purity.[1]
Q2: What is the primary chemical mechanism that causes racemization in this context?
A2: The main pathway for racemization during the N-methylation or coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The process begins when the carboxyl group of the amino acid is activated. This activated intermediate can then cyclize. The resulting oxazolone has a proton on the alpha-carbon that is acidic. In the presence of a base, this proton is easily removed, forming a planar, achiral enolate intermediate. A subsequent chemical reaction can then occur from either face of this planar molecule, resulting in a mixture of D and L isomers.[1][2] A secondary, less common pathway is the direct removal of the alpha-proton by a strong base from the activated amino acid.[1]
Q3: Which experimental factors have the most significant impact on racemization?
A3: Several factors critically influence the degree of racemization:
-
Base: The type and strength of the base used are crucial. Strong, non-hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA) are known to promote racemization. Weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[2][3]
-
Coupling Reagents & Additives: For peptide synthesis involving N-methylated amino acids, the choice of coupling reagent is critical. Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to it.[1][3][4]
-
Protecting Groups: The choice of the N-protecting group on the amino acid can influence susceptibility to racemization. Groups like Acetyl (Ac) or Benzoyl (Bz) can facilitate the formation of the problematic oxazolone intermediate.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times increase the likelihood of racemization.[3][4] Keeping the reaction time to a minimum and the temperature low is advisable.[5]
Troubleshooting Guide
Problem: I am observing significant racemization (>5%) in my N-methylation reaction. What are the immediate steps to resolve this?
Answer: High levels of racemization are a common issue. Follow this systematic approach to identify and solve the problem.
Caption: The key oxazolone intermediate pathway leading to racemization.
Protocol 2: Fukuyama-Mitsunobu N-Methylation
This protocol is highly regarded for its mild conditions and low risk of racemization. [6]It involves first protecting the amine as a nosylamide, followed by methylation.
Materials:
-
N-protected amino acid methyl ester
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
Step A: Nosyl Protection
-
Dissolve the amino acid ester (1 eq.) in anhydrous DCM.
-
Add TEA or DIPEA (2.5 eq.) and cool to 0°C.
-
Add Ns-Cl (1.2 eq.) portion-wise and stir at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to get the nosylated amino acid ester.
Step B: Mitsunobu Methylation
-
Dissolve the nosylated amino acid ester (1 eq.), PPh₃ (1.5 eq.), and anhydrous methanol (2.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add DEAD or DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the N-methylated, N-nosylated product.
Step C: Nosyl Deprotection
-
Dissolve the product from Step B (1 eq.) in acetonitrile.
-
Add thiophenol (3 eq.) and K₂CO₃ (3 eq.).
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
Filter off the solids and concentrate the filtrate. Purify the residue by chromatography to yield the final N-methylated amino acid ester.
-
Saponify the methyl ester if the free acid is required.
References
Technical Support Center: Overcoming Steric Hindrance in Coupling N-Methylated Amino Acids
Welcome to the technical support center for the synthesis of peptides containing N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue when coupling N-methylated amino acids?
A1: The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile.[1] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[1][2] This difficulty is especially pronounced when coupling two consecutive N-methylated amino acids and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[1][3]
Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is signified by a yellow color.[1][4] The standard ninhydrin test is not effective for monitoring the coupling to N-methylated amines as they are secondary amines.[4][5]
-
Low Yield: The final peptide yield is significantly lower than anticipated.[1]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids at the intended N-methylated residue position.[1][6]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[1][4][6] More potent reagents are generally required.[1] For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[7]
-
Highly Recommended: HATU is a widely used and successful reagent.[1][4][8] Other highly efficient options include COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma.[1][3][8][9]
-
For Exceptionally Difficult Couplings: For couplings such as an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[1][10][11] In-situ generation of Fmoc-amino acid chlorides is another powerful strategy.[1][4]
Q4: Can reaction conditions be modified to improve coupling efficiency?
A4: Yes, adjusting reaction conditions can significantly improve outcomes:
-
Temperature: Increasing the reaction temperature can enhance coupling efficiency for sterically hindered residues.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture, often resulting in higher yields in less time.[1][12][13][14]
-
Reaction Time: Extending the coupling time can help drive the reaction to completion. For very slow reactions, a faint positive color in the bromophenol blue test may become negative after an additional 1-2 hours.[5]
-
Double Coupling: Repeating the coupling step is a common and effective strategy to ensure the reaction goes to completion.[5][6]
Q5: What is "capping" and when should it be used?
A5: Capping is the process of blocking any unreacted N-terminal amines on the peptide chain to prevent the formation of deletion sequences in subsequent steps.[5] This is typically done using acetic anhydride.[5] If a significant amount of unreacted amine remains after multiple coupling attempts (as indicated by a persistent positive bromophenol blue test), it is advisable to cap these sites before proceeding to the next deprotection step.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive bromophenol blue test) | Insufficient Reagent Potency: The coupling reagent is not strong enough to overcome the steric barrier. | Switch to a more potent coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings (e.g., N-Me-Xaa to N-Me-Yaa), consider PyBroP, PyAOP, or BOP-Cl.[1][6][7] |
| Inadequate Reaction Time/Temperature: The reaction has not had enough time or energy to proceed to completion. | Increase the reaction time. Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or overnight).[15] Increase the reaction temperature. Utilize microwave-assisted synthesis to heat the reaction, which can significantly accelerate slow couplings.[1][12] | |
| Poor Resin Swelling: Reagents cannot efficiently access the reaction sites on the solid support. | Ensure adequate resin swelling. Before the first coupling, swell the resin in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes.[1] | |
| Sequence-Specific Difficulty: Coupling two consecutive N-methylated residues is particularly challenging. | Perform a double or triple coupling. Prepare a fresh solution of activated amino acid and reagents and repeat the coupling step.[5][6] | |
| Low Final Peptide Yield | Accumulation of Incomplete Couplings: Small inefficiencies at each N-methylated coupling step lead to a significant loss of the target peptide. | Monitor each N-methylated coupling step. Use the bromophenol blue test after each challenging coupling to ensure completion before proceeding.[1] Employ capping. If a coupling cannot be driven to completion, cap the unreacted amines to prevent the formation of difficult-to-separate deletion sequences.[5] |
| Premature Chain Loss: The peptide is prematurely cleaved from the resin during synthesis. | Use appropriate resin. If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), ensure all reaction conditions are strictly non-acidic until the final cleavage step.[1] | |
| Racemization | Over-activation or Strong Base: The activated amino acid is susceptible to epimerization. | Use a weaker base. Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[16] Choose appropriate reagents/additives. Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[16] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[16] |
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. The following table summarizes the performance of various reagents.
| Reagent Class | Reagent | Activating Additive | Relative Efficiency for N-Me Coupling | Notes |
| Aminium/Uronium Salts | HBTU / HCTU | Internal (HOBt) | Low to Moderate | Often ineffective for hindered couplings, especially N-Me to N-Me couplings.[1][4] |
| HATU | Internal (HOAt) | Very High | Highly effective and widely recommended for N-methylated amino acids.[1][4][6] | |
| COMU | Internal (Oxyma) | Very High | Comparable in efficiency to HATU; considered safer than HOBt/HOAt-based reagents.[1][8] | |
| Phosphonium Salts | PyBOP | Internal (HOBt) | Moderate to High | Generally effective, but can be less efficient for coupling two adjacent N-Me residues.[1] |
| PyAOP | Internal (HOAt) | Very High | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3][6][9][17] | |
| PyBroP | None | Very High | A more reactive phosphonium salt, particularly useful for the most challenging couplings.[1][10] | |
| Other | BOP-Cl | None | High | Effective for hindered couplings but should be used with caution due to potential side reactions.[1][4][11] |
| DIC/HOAt | HOAt | Moderate | Can be effective, but generally less potent than phosphonium or HATU/COMU reagents for highly hindered systems.[4][9] |
Experimental Protocols
Protocol 1: General Coupling of an Fmoc-N-methylated Amino Acid using HATU
This protocol describes a standard method for coupling an Fmoc-protected N-methylated amino acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin-bound peptide (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.[15]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The reaction time may need to be extended for particularly difficult couplings (e.g., coupling to another N-methyl residue).
-
Monitoring: After the desired reaction time, take a small sample of the resin, wash it thoroughly with DMF and methanol, and perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green indicates the presence of unreacted amine.
-
Washing: Once the coupling is complete (or deemed to have proceeded as far as possible), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Next Steps: If the coupling was incomplete, consider a second coupling (repeat steps 3-8) or capping before proceeding to the next Fmoc-deprotection step.
Protocol 2: Coupling for Exceptionally Hindered Residues using PyBroP
This protocol is adapted for extremely challenging couplings, such as joining two consecutive N-methylated amino acids.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Reagent Preparation: Suspend the deprotected resin in dichloromethane (DCM) (approx. 10 mL per gram of resin).
-
Amino Acid Addition: In a separate vessel, dissolve the protected N-methylated amino acid (2 equivalents based on resin substitution) in DCM or DMF. Add this solution to the resin.
-
PyBroP Addition: Add PyBroP (2 equivalents based on resin substitution) to the resin suspension. Cool the entire mixture to 0 °C in an ice bath.[4][18]
-
Base Addition and Reaction: Add DIPEA (6 equivalents) to the cold mixture. Agitate for 1 minute while cold, then allow the reaction to warm to room temperature and continue agitating for at least 1-2 hours.[4][18]
-
Monitoring and Washing: Follow steps 7 and 8 from Protocol 1 to monitor for completion and wash the resin. Due to the high reactivity, careful monitoring is essential.
Visualizations
Caption: Standard workflow for Fmoc-SPPS of N-methylated amino acids.
Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Optimizing Benzyl 2-(methylamino)acetate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Benzyl 2-(methylamino)acetate hydrochloride (also known as Sarcosine Benzyl Ester Hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a particular focus on solvent selection.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a very low yield in my esterification reaction. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, side reactions, and issues with product isolation.
-
Incomplete Reaction: The esterification of amino acids can be challenging due to their zwitterionic nature, which reduces the reactivity of the carboxylic acid group.[1][2] Inadequate removal of water, which is a byproduct of the reaction, can also limit the conversion to the ester. The Fischer-Speier esterification is an equilibrium-driven process, and water must be continuously removed to drive it towards the product.[1][2]
-
Side Reactions: A common side reaction is the N-alkylation of the secondary amine group of sarcosine by the benzylating agent, particularly if benzyl chloride or bromide is used. O-alkylation of the carboxylic acid is the desired reaction.
-
Catalyst Issues: The choice and amount of acid catalyst are crucial. While acids like sulfuric acid are effective, they can also promote side reactions if not used in appropriate concentrations.[1]
-
Product Isolation: The hydrochloride salt of the ester is typically a crystalline solid.[3] Improper pH adjustment or choice of crystallization solvent can lead to significant product loss during workup and purification.
Q2: What is the recommended method for synthesizing this compound?
A2: The most common and effective method is the Fischer-Speier esterification.[4][5][6] This involves reacting sarcosine (N-methylglycine) with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is usually performed in a solvent that forms an azeotrope with water, allowing for its removal using a Dean-Stark apparatus. This drives the equilibrium towards the formation of the ester.[7]
Q3: Which solvent should I choose for the reaction?
A3: The choice of solvent is critical for optimizing the yield and purity of your product. An ideal solvent should effectively form an azeotrope with water without requiring excessively high temperatures that could lead to side reactions or racemization.
-
Toluene: Traditionally used for azeotropic water removal. However, its high boiling point can sometimes lead to racemization in optically active amino acids.[4][5]
-
Cyclohexane: A greener alternative to toluene that forms a lower-boiling azeotrope with water, potentially reducing the risk of side reactions.
-
2-Methyltetrahydrofuran (Me-THF): Another green solvent option that can be effective for "problematic" amino acid esterifications and may offer good yields.[4][5]
-
Dichloromethane (DCM): Can be used in alternative methods, for example, with DMAP as a catalyst, under milder, room-temperature conditions.
Q4: My reaction is complete, but I'm having trouble purifying the product. What are the best practices?
A4: Purification of this compound typically involves the following steps:
-
Neutralization: After the reaction, the excess acid catalyst is neutralized.
-
Extraction: The benzyl ester is extracted into an organic solvent.
-
Conversion to Hydrochloride Salt: The free ester is then converted to its hydrochloride salt by treating the organic solution with HCl (e.g., as a solution in dioxane or as a gas).
-
Crystallization: The hydrochloride salt, being less soluble in many organic solvents, will precipitate and can be collected by filtration. The choice of solvent for crystallization is important; mixtures like methanol/diethyl ether are sometimes used.[3]
Data Presentation: Solvent Effects on Esterification
| Solvent | Typical Reaction Temperature (°C) | Azeotrope Boiling Point (°C) | Reported Yields (General Amino Acids) | Potential Issues |
| Toluene | 110-120 | 85 | Good to Excellent | Potential for racemization with optically active substrates due to high temperature.[4][5] |
| Cyclohexane | 80-90 | 69 | Good | Lower reaction temperature reduces the risk of side reactions. May require longer reaction times. |
| 2-Methyltetrahydrofuran (Me-THF) | 80-90 | 72 | Good to Excellent | A greener solvent alternative; reported to be effective for challenging esterifications.[4][5] |
| Dichloromethane (DCM) | Room Temperature - 40 | N/A | Fair to Good | Typically used with different catalytic systems (e.g., DMAP), not for azeotropic removal. |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of Sarcosine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (or an alternative azeotroping solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sarcosine (1.0 eq), benzyl alcohol (2.0-3.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene to provide a suitable concentration.
-
Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the p-TsOH, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Salt Formation and Isolation:
-
Cool the dried organic solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Benzyl 2-(methylamino)acetate Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzyl 2-(methylamino)acetate hydrochloride, a key building block in organic synthesis. This document outlines detailed experimental protocols, compares alternative analytical techniques, and presents data in a clear, structured format to aid in method selection and implementation.
Introduction
This compound, also known as sarcosine benzyl ester hydrochloride, is an amino acid ester derivative. Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide focuses on reversed-phase HPLC (RP-HPLC) with UV detection, which is a common approach for analyzing moderately polar and chromophoric compounds like this compound.
Potential Impurities
The purity analysis of this compound must consider potential impurities arising from its synthesis and degradation. Common impurities may include:
-
Starting Materials: Unreacted N-methylglycine (sarcosine) and benzyl alcohol.
-
By-products: Di-substituted products or other side-reaction products.
-
Degradation Products: Benzyl 2-(methylamino)acetate (free base) and 2-(methylamino)acetic acid (hydrolysis product). Benzyl alcohol itself can oxidize to benzaldehyde and benzoic acid.[2]
A robust analytical method should be capable of separating the main compound from these and other potential impurities.
High-Performance Liquid Chromatography (HPLC) Methods
This section details two proposed RP-HPLC methods for the purity analysis of this compound. These methods are based on established principles for the analysis of similar amino acid esters and related compounds.[3][4]
Method 1: Isocratic RP-HPLC with UV Detection
This method provides a straightforward and rapid approach for routine purity assessment.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Method 2: Gradient RP-HPLC for Stability-Indicating Analysis
This gradient method is designed to be a stability-indicating assay, capable of resolving the main peak from a wider range of potential impurities and degradation products that might have different polarities.[1][5]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described in Method 1, using Mobile Phase A as the diluent.
-
Chromatographic System: An HPLC system with a gradient pump and a UV detector.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be employed for the purity analysis of amino acid esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity but typically requires derivatization to make the amino acid ester hydrochloride volatile.[3]
Experimental Protocol:
-
Derivatization: A two-step derivatization is generally required. First, the hydrochloride salt is neutralized to the free base. Subsequently, the amino group can be derivatized, for example, by acylation with an anhydride like trifluoroacetic anhydride (TFAA), to increase volatility.
-
GC-MS System: A standard GC system coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte and any impurities.
-
Injection Mode: Split injection.
-
Detection: Mass spectrometry (electron ionization mode).
-
Comparison of Analytical Methods
The following table provides a comparative summary of the discussed analytical methods.
| Feature | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) | GC-MS (with Derivatization) |
| Principle | Partitioning between a polar mobile phase and a non-polar stationary phase. | Similar to isocratic HPLC, but the mobile phase composition is varied during the run. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Instrumentation | HPLC with UV detector. | HPLC with gradient pump and UV detector. | GC with Mass Spectrometer. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution and filtration. | Neutralization and chemical derivatization required.[3] |
| Analysis Time | Relatively short and consistent. | Longer due to gradient and re-equilibration. | Can be longer due to derivatization and temperature program. |
| Resolution | Good for known impurities with similar polarities. | Excellent for separating a wide range of impurities with varying polarities.[1] | Very high, especially with a mass spectrometer for peak identification. |
| Advantages | Simple, rapid, and robust for routine QC. | High resolving power, suitable for stability-indicating assays. | High sensitivity and specificity, provides structural information from mass spectra. |
| Disadvantages | May not resolve all unknown or co-eluting impurities. | More complex method development and potential for baseline drift. | Requires derivatization which can be complex and introduce artifacts. Not suitable for thermally labile compounds. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC purity analysis of a pharmaceutical compound like this compound.
Caption: HPLC Purity Analysis Workflow
Conclusion
The purity of this compound can be effectively determined using reversed-phase HPLC with UV detection. For routine quality control, a simple isocratic method offers a rapid and reliable solution. However, for comprehensive stability studies and in-depth impurity profiling, a gradient HPLC method is recommended due to its superior resolving power. While GC-MS presents a high-sensitivity alternative, the requirement for derivatization makes it a more complex procedure. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development. The protocols and comparative data presented in this guide provide a solid foundation for establishing a suitable purity analysis method for this compound.
References
Navigating the Structural Landscape: A Comparative NMR Analysis of Benzyl-Protected Amino Acids
For researchers and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Benzyl 2-(methylamino)acetate hydrochloride, a key building block, against a common alternative, Benzyl 2-aminoacetate hydrochloride. By presenting predicted and experimental data, this guide offers a practical reference for compound verification and purity assessment.
This report delves into the characteristic ¹H and ¹³C NMR spectral features of this compound. Due to the limited availability of publicly accessible, assigned spectra for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from structurally analogous molecules. This predicted data is then compared with the known spectral data of Benzyl 2-aminoacetate hydrochloride to highlight key distinguishing features.
Comparative NMR Data Analysis
The primary distinction between this compound and Benzyl 2-aminoacetate hydrochloride lies in the presence of a methyl group on the nitrogen atom. This structural difference is expected to manifest in both the ¹H and ¹³C NMR spectra, providing clear markers for identification.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Benzyl 2-aminoacetate hydrochloride.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | Phenyl-H | ~7.35 (m, 5H) | ~135.0 (C), ~128.5 (CH), ~128.2 (CH), ~128.0 (CH) |
| Benzyl-CH₂ | ~5.20 (s, 2H) | ~67.0 | |
| α-CH₂ | ~3.80 (s, 2H) | ~50.0 | |
| N-CH₃ | ~2.80 (s, 3H) | ~35.0 | |
| N-H₂⁺ | Broad singlet | - | |
| C=O | - | ~168.0 | |
| Benzyl 2-aminoacetate hydrochloride (Experimental) | Phenyl-H | ~7.40 (m, 5H) | ~135.2 (C), ~128.8 (CH), ~128.6 (CH), ~128.5 (CH) |
| Benzyl-CH₂ | ~5.25 (s, 2H) | ~67.8 | |
| α-CH₂ | ~3.95 (s, 2H) | ~41.0 | |
| N-H₃⁺ | Broad singlet | - | |
| C=O | - | ~169.0 |
Key Differentiating Features:
-
¹H NMR: The most significant difference is the presence of a singlet at approximately 2.80 ppm in the spectrum of this compound, corresponding to the N-methyl protons. This peak will be absent in the spectrum of Benzyl 2-aminoacetate hydrochloride.
-
¹³C NMR: The carbon of the N-methyl group in this compound is predicted to appear around 35.0 ppm. Furthermore, the α-carbon (α-CH₂) is expected to be further downfield (~50.0 ppm) compared to its counterpart in Benzyl 2-aminoacetate hydrochloride (~41.0 ppm) due to the additional substitution on the nitrogen.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of benzyl-protected amino acid hydrochlorides.
1. Sample Preparation:
- Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons' exchange rate can be affected.
- Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt - TMSP for aqueous solutions) for accurate chemical shift referencing (0 ppm).
- Cap the tube and gently agitate until the sample is fully dissolved.
2. NMR Data Acquisition:
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- ¹³C NMR Parameters:
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the NMR analysis and comparison of this compound.
This comprehensive approach, combining predictive data with established experimental protocols, empowers researchers to confidently identify and assess the purity of this compound and related compounds, ensuring the integrity of their synthetic pathways.
Characterization of Benzyl 2-(methylamino)acetate Hydrochloride Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Benzyl 2-(methylamino)acetate hydrochloride (also known as Sarcosine benzyl ester hydrochloride). Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines potential impurities based on the synthetic route and degradation pathways and presents supporting experimental data and detailed protocols for their analysis.
Potential Impurities in this compound
The primary synthesis route for this compound involves the esterification of N-methylglycine (sarcosine) with benzyl alcohol. Impurities can therefore be categorized as process-related (starting materials, by-products, and residual reagents) or degradation-related.
Table 1: Summary of Potential Impurities
| Impurity Name | Impurity Type | Origin |
| N-methylglycine (Sarcosine) | Process-Related | Unreacted starting material |
| Benzyl alcohol | Process-Related | Unreacted starting material |
| Benzyl chloride | Process-Related | Potential residual reagent |
| Dibenzyl ether | Process-Related | By-product from benzyl alcohol |
| N,N-Dimethylglycine benzyl ester | Process-Related | Impurity in starting material |
| Glycine benzyl ester | Process-Related | Impurity in starting material |
| Benzyl 2-(amino)acetate | Degradation | De-methylation product |
| Benzoic acid | Degradation | Oxidation of benzyl alcohol |
Synthesis and Impurity Formation Pathways
The following diagrams illustrate the likely synthetic pathway for this compound and the formation of key impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate and sensitive detection of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of non-volatile and volatile impurities, respectively.
Table 2: Comparison of HPLC and GC for Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile and thermally labile compounds (e.g., N-methylglycine, benzoic acid). | Volatile and thermally stable compounds (e.g., Benzyl alcohol, Benzyl chloride). |
| Detection | UV, PDA, MS, ELSD | FID, MS |
| Advantages | - Wide applicability- High resolution- Suitable for non-volatile impurities | - High sensitivity for volatile compounds- Excellent for residual solvent analysis |
| Disadvantages | - May require derivatization for compounds lacking a chromophore- Higher solvent consumption | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for polar analytes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities
This method is suitable for the quantification of this compound and its non-volatile impurities like N-methylglycine and benzoic acid.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is designed for the detection and quantification of volatile impurities such as benzyl alcohol and benzyl chloride.[1]
-
Instrumentation: GC system with a Mass Spectrometric (MS) detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 mg/mL.
Analytical Workflow
The following diagram outlines a systematic workflow for the comprehensive characterization of impurities in this compound.
Data Presentation and Comparison
For a robust comparison of product quality between different batches or suppliers, all quantitative data should be summarized in a clear and structured format.
Table 3: Example of Quantitative Impurity Data Summary
| Impurity | HPLC Method | GC-MS Method |
| Batch A (%) | Batch B (%) | |
| N-methylglycine | 0.08 | 0.12 |
| Benzyl alcohol | - | - |
| Benzyl chloride | - | - |
| Benzoic acid | 0.03 | 0.05 |
| Unknown Impurity 1 (RRT 0.85) | 0.06 | 0.04 |
| Total Impurities | 0.17 | 0.21 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
By following the methodologies and workflow outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the impurity profile of this compound, ensuring product quality and regulatory compliance.
References
Mass Spectrometry of Benzyl 2-(methylamino)acetate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric properties of Benzyl 2-(methylamino)acetate hydrochloride and related compounds. Due to the limited availability of experimental mass spectra in public databases for this compound, this guide utilizes predicted mass spectrometry data to offer insights into its expected behavior and fragmentation patterns. This information is valuable for compound identification, structural elucidation, and method development in research and pharmaceutical applications.
Comparison of Predicted Mass Spectrometry Data
The following table summarizes the predicted monoisotopic masses and the mass-to-charge ratios (m/z) for the protonated adducts ([M+H]⁺) of Benzyl 2-(methylamino)acetate and its structural analogs. This data is essential for identifying these compounds in mass spectrometry experiments.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| Benzyl 2-(methylamino)acetate | C₁₀H₁₃NO₂ | 179.0946 | 180.1019 |
| Benzyl 2-aminoacetate | C₉H₁₁NO₂ | 165.0790 | 166.0863 |
| Methyl 2-(methylamino)acetate | C₄H₉NO₂ | 103.0633 | 104.0706 |
| Ethyl 2-(methylamino)acetate | C₅H₁₁NO₂ | 117.0790 | 118.0863 |
Note: The data presented in this table is based on predicted values from computational models and should be confirmed by experimental analysis.
Theoretical Fragmentation Pathway of Benzyl 2-(methylamino)acetate
The fragmentation of Benzyl 2-(methylamino)acetate in a mass spectrometer, particularly under conditions like electrospray ionization (ESI), is anticipated to follow characteristic pathways for amino acid esters and benzyl compounds. The primary fragmentation events are expected to involve the cleavage of the ester bond and the loss of the benzyl group.
A key fragmentation route is the loss of the benzyl group as a stable tropylium ion (C₇H₇⁺), a common and diagnostic fragment for benzyl-containing compounds, which would be observed at an m/z of 91. Another significant fragmentation would likely involve the loss of the entire benzyloxycarbonyl group.
Caption: Theoretical fragmentation of Benzyl 2-(methylamino)acetate.
Experimental Protocols
To obtain experimental mass spectrometry data for this compound and its analogs, the following general protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed.
1. Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
The instrument should be equipped with an electrospray ionization (ESI) source.
3. ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
Mass Range: Scan from m/z 50 to 500.
4. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
To study the fragmentation pattern, perform MS/MS analysis on the protonated molecule ([M+H]⁺).
-
Select the precursor ion (e.g., m/z 180.10 for Benzyl 2-(methylamino)acetate) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
-
Analyze the resulting product ions in the second mass analyzer.
Comparison with Alternatives
-
Benzyl 2-aminoacetate hydrochloride: As the non-methylated analog, its mass spectrum is expected to be very similar to that of the target compound. The [M+H]⁺ ion will be 14 Da lower (at m/z 166.09). The fragmentation will also likely be dominated by the loss of the benzyl group, yielding the tropylium ion at m/z 91.
-
Methyl and Ethyl 2-(methylamino)acetate hydrochloride: These simpler alkyl esters lack the benzyl group. Their mass spectra will show lower molecular ion peaks. The fragmentation patterns will differ significantly, with the primary fragmentation likely being the loss of the alkoxy group (methoxy or ethoxy) and cleavage of the C-C bond adjacent to the nitrogen. The absence of the m/z 91 peak would be a key differentiating feature.
This comparative guide, based on predicted data, offers a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification using the outlined protocols is crucial for confirming these theoretical insights and for the confident application of this data in research and development.
A Comparative Guide to Benzyl 2-(methylamino)acetate Hydrochloride and Other N-Methylated Amino Acid Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern drug discovery, offering enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to incomplete coupling and racemization. The choice of the carboxyl protecting group on the N-methylated amino acid monomer is a critical parameter influencing the success of peptide synthesis. This guide provides an objective comparison of Benzyl 2-(methylamino)acetate hydrochloride with other commonly used N-methylated amino acid esters, supported by available data and experimental insights.
Introduction to N-Methylated Amino Acid Esters
N-methylation of the peptide backbone confers several advantageous properties to peptide drug candidates.[1][2] By replacing the amide proton with a methyl group, the susceptibility to enzymatic degradation is significantly reduced.[3] Furthermore, N-methylation can modulate the conformational landscape of the peptide, potentially leading to higher receptor affinity and specificity.[3] However, the increased steric bulk of the N-methylated amine slows down coupling reactions, necessitating more potent coupling reagents and optimized reaction conditions to achieve high yields and maintain stereochemical integrity.[4]
The selection of the ester protecting group for the C-terminus of the N-methylated amino acid is a key consideration in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This choice impacts the monomer's synthesis, stability, and reactivity during peptide chain elongation, as well as the final deprotection strategy. This guide focuses on the performance of benzyl esters, exemplified by this compound, in comparison to other common alkyl esters such as methyl, ethyl, and tert-butyl esters.
Comparative Analysis of N-Methylated Amino Acid Esters
While direct head-to-head comparative studies with extensive quantitative data across different ester types are limited in the published literature, a qualitative and semi-quantitative comparison can be drawn from existing synthesis reports and studies on protecting group stability. The following tables summarize the key characteristics and performance aspects of different N-methylated amino acid esters.
Table 1: Properties and Synthesis of N-Methylated Amino Acid Esters
| Ester Type | Common Precursor | Synthesis Method | Key Advantages | Key Disadvantages |
| Benzyl Ester | This compound | Esterification of N-methylated amino acid with benzyl alcohol, often via benzyl halide.[5] | Good deprotection selectivity; stable to mildly acidic/basic conditions used in SPPS.[1][5] | Requires strong acidolysis (e.g., HF) or catalytic hydrogenolysis for deprotection, which may not be compatible with all peptide sequences.[1] |
| Methyl Ester | N-methylated amino acid methyl ester hydrochloride | Esterification with methanol in the presence of reagents like trimethylchlorosilane.[3] | Readily prepared; suitable for solution-phase synthesis. | Saponification for deprotection can lead to significant racemization, especially for N-methylated residues.[6] |
| Ethyl Ester | N-methylated amino acid ethyl ester | Similar to methyl ester synthesis, using ethanol. | Similar to methyl esters. | Prone to racemization during saponification. |
| tert-Butyl Ester | N-methylated amino acid tert-butyl ester | Esterification using isobutylene or tert-butanol under acidic conditions. | Cleaved under moderately acidic conditions (e.g., TFA), compatible with Fmoc-SPPS. | Steric hindrance may further slow down coupling reactions. |
Table 2: Performance in Peptide Synthesis
| Ester Type | Coupling Efficiency | Racemization Risk | Deprotection Conditions | Compatibility with SPPS |
| Benzyl Ester | Generally good, but can be sequence-dependent. Often used as the C-terminal residue in solution-phase synthesis of complex peptides.[7] | Lower risk during coupling compared to saponifiable esters. Racemization can occur during strong acid deprotection. | H₂/Pd, HF, TFMSA.[1] | Compatible with Boc-SPPS.[1] |
| Methyl Ester | Good in solution-phase synthesis. | High risk of racemization during saponification-based deprotection.[6] | Saponification (e.g., NaOH).[6] | Not ideal for standard Fmoc or Boc SPPS due to deprotection incompatibility. |
| Ethyl Ester | Similar to methyl esters. | High risk of racemization during saponification. | Saponification. | Limited compatibility with standard SPPS. |
| tert-Butyl Ester | Can be lower due to increased steric hindrance. | Generally low during coupling and deprotection. | Trifluoroacetic acid (TFA). | Highly compatible with Fmoc-SPPS. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful synthesis and application of N-methylated amino acid esters. Below are representative protocols for the synthesis of the monomers and their incorporation in peptide synthesis.
Protocol 1: Synthesis of N-Methyl(trifluoroacetyl)-amino Acid Benzyl Ester
This method, adapted from patent literature, describes a general procedure for preparing N-methylated amino acid benzyl esters.[5]
-
Esterification: The starting amino acid is reacted with a benzyl halide to form the amino acid benzyl ester.
-
N-Trifluoroacetylation: The amino group of the benzyl ester is protected with a trifluoroacetyl group.
-
N-Methylation: The protected amino acid benzyl ester is then methylated to yield the N-methyl(trifluoroacetyl)-amino acid benzyl ester.[5] This product can be directly used in peptide synthesis.
Protocol 2: Synthesis of Amino Acid Methyl Ester Hydrochloride
A general and convenient method for the preparation of amino acid methyl esters.[3]
-
Suspend the amino acid (0.1 mol) in methanol (100 mL).
-
Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring.
-
Continue stirring the solution or suspension at room temperature.
-
Monitor the reaction completion by TLC.
-
Concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.
Protocol 3: Solution-Phase Peptide Synthesis using BOC-Protected N-Methylated Amino Acid Benzyl Ester
This protocol outlines the initial steps in the synthesis of a poly-N-methylated peptide.[7]
-
Esterification of the first N-methylated amino acid: The BOC-protected N-methylated amino acid (e.g., BOC-N-methyl isoleucine) is converted to its benzyl ester via Steglich esterification using EDC and DMAP.[7]
-
BOC Deprotection: The BOC group is removed using trifluoroacetic acid (TFA).[7]
-
Coupling of the next N-methylated amino acid: The subsequent N-methylated amino acid is coupled using a potent coupling reagent such as HATU.[7]
-
Chain Elongation: The cycle of deprotection and coupling is repeated to assemble the peptide chain.
-
Final Deprotection: The benzyl ester is cleaved at the end of the synthesis, typically by catalytic hydrogenation (e.g., H₂ with 10% Palladium on carbon).[7]
Visualizing the Workflow
Diagrams illustrating key experimental workflows provide a clear overview of the synthetic processes.
Caption: General workflow for the synthesis and incorporation of N-methylated amino acid esters.
Caption: Comparison of deprotection strategies for benzyl vs. methyl esters of N-methylated peptides.
Discussion and Recommendations
The choice between this compound and other N-methylated amino acid esters is highly dependent on the overall synthetic strategy.
-
Benzyl esters are a robust choice, particularly for the C-terminal residue in both solution-phase and Boc-SPPS. Their stability to a range of conditions provides a wide synthetic window. The primary drawback is the requirement for harsh deprotection conditions (strong acids or hydrogenation), which may not be suitable for peptides containing sensitive functional groups. However, the benzyl group's stability during chain elongation minimizes the risk of premature cleavage or side reactions at the C-terminus.
-
Methyl and Ethyl esters are easily prepared and suitable for solution-phase synthesis. However, their utility is severely limited by the high risk of racemization during the necessary saponification step for deprotection.[6] This is a critical concern for N-methylated amino acids, which are already more prone to racemization than their non-methylated counterparts.
-
tert-Butyl esters offer the advantage of mild acid-lability, making them highly compatible with the popular Fmoc-SPPS strategy. The main consideration is the potential for increased steric hindrance, which might necessitate more forceful coupling conditions or longer reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]
A Comparative Guide to Benzyl Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis, profoundly influencing yield, purity, and the potential for side reactions.[1] The C-terminal carboxylic acid group is typically protected as an ester. Among the various options, the benzyl ester (Bzl) remains a robust and widely utilized choice, particularly within the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2]
This guide provides an objective comparison of the benzyl ester against common alternatives, supported by experimental data and detailed protocols to inform the selection of an optimal synthetic strategy.
The Role of Benzyl Esters in the Boc/Bzl Strategy
The primary advantage of the benzyl ester is its stability across a wide range of reaction conditions encountered during peptide synthesis.[1] In the Boc/Bzl strategy, the N-terminal α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while "permanent" side-chain protection is often provided by other benzyl-based groups.[3] The C-terminal benzyl ester is stable to the moderately acidic conditions (e.g., trifluoroacetic acid - TFA) used for the repeated removal of the Boc group in each cycle.[1][3] This chemical orthogonality is crucial for the stepwise assembly of the peptide chain.[1]
Deprotection of the benzyl ester and simultaneous cleavage from the resin is typically reserved for the final step, achieved through treatment with very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] An alternative, milder cleavage method is catalytic hydrogenolysis (e.g., H₂/Pd-C), which selectively removes the benzyl group.[1][4]
Comparative Analysis of C-Terminal Protecting Groups
While the benzyl ester is a powerful tool, its performance must be weighed against other protecting groups, most notably the tert-butyl (tBu) ester, which is integral to the more modern and widely used Fmoc/tBu synthesis strategy.[1][5]
Data Presentation
Table 1: Comparative Overview of C-Terminal Protecting Groups
| Feature | Benzyl Ester (Bzl) | tert-Butyl Ester (tBu) | Substituted Benzyl Esters (e.g., p-Nitrobenzyl) |
| Primary SPPS Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl or specialized applications |
| Stability | Stable to mild acid (TFA) and base.[1] | Stable to base (e.g., Piperidine).[4] | Increased stability to acid compared to Bzl.[6][7] |
| Cleavage Conditions | Strong acid (HF, TFMSA) or catalytic hydrogenolysis (H₂/Pd-C).[1] | Moderate acid (TFA), typically during final resin cleavage.[4][5] | Catalytic hydrogenolysis or specific chemical reduction.[6][7] |
| Advantages | Robust, well-established, compatible with benzyl-based side-chain protection.[1][3] | Milder final cleavage conditions, part of a truly orthogonal system.[5] | Tunable stability, can prevent certain side reactions.[6] |
| Disadvantages | Requires harsh, corrosive strong acids for final cleavage.[3] | Can lead to aspartimide formation in sensitive sequences.[4] | May require specific, non-standard deprotection methods.[6] |
Table 2: Stability Data for Ester Protecting Groups Under Common SPPS Conditions
| Protecting Group | Condition | Stability / Cleavage | Reference |
| Benzyl Ester | 50% TFA in DCM | Stable (minimal cleavage) | [3][4] |
| Benzyl Ester | 20% Piperidine in DMF | Stable | [1] |
| Benzyl Ester | Catalytic Hydrogenolysis (H₂/Pd-C) | Cleaved | [4] |
| tert-Butyl Ester | 50% TFA in DCM | Cleaved | [4] |
| tert-Butyl Ester | 20% Piperidine in DMF | Stable, but can promote aspartimide formation | [4] |
| tert-Butyl Ester | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | [4] |
Experimental Protocols
The following protocols are provided as general methodologies and may require optimization based on the specific amino acid, peptide sequence, and available equipment.[1]
Protocol 1: Preparation of an N-Boc-Amino Acid Benzyl Ester
This protocol describes the cesium salt method for esterifying an N-protected amino acid, a common step for preparing the first amino acid for attachment to a resin in SPPS or for use in solution-phase synthesis.[1]
Materials:
-
N-Boc-amino acid (e.g., Boc-Ala-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF)
-
Ethanol, Water, Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-amino acid in a minimal amount of ethanol.
-
Add an aqueous solution of cesium carbonate (0.5 equivalents) and stir until a clear solution is formed.
-
Remove the solvent under reduced pressure to obtain the dry cesium salt of the amino acid.[1]
-
Dissolve the cesium salt in DMF.
-
Add benzyl bromide (1.05 equivalents) dropwise to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to yield the crude N-Boc-amino acid benzyl ester, which can be purified by column chromatography.
Protocol 2: Deprotection of a C-Terminal Benzyl Ester by Catalytic Hydrogenolysis
This protocol outlines the removal of a benzyl ester from a protected peptide in the solution phase under mild conditions.[1]
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (Pd/C) catalyst, 10%
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).[1]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction's progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Workflow of Boc/Bzl Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical process of chain elongation using the Boc/Bzl strategy, culminating in the final cleavage step that removes the C-terminal benzyl ester.
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Orthogonality of Deprotection Strategies
This diagram contrasts the deprotection schemes for the two major SPPS strategies, visually demonstrating the concept of orthogonality where different protecting groups are removed by distinct chemical mechanisms.
Caption: Comparison of orthogonal deprotection pathways in peptide synthesis.
Conclusion
The choice of a protecting group strategy is a critical decision in peptide synthesis that directly impacts the project's outcome.[1] The benzyl ester, as a key component of the well-established Boc/Bzl strategy, remains a valuable and robust option for C-terminal protection. It offers excellent stability and provides alternative deprotection pathways through strong acidolysis or milder catalytic hydrogenolysis.[1] However, the prevalence of the Fmoc/tBu strategy, which avoids the use of harsh acids like HF, has made tert-butyl based protection the dominant approach for many applications.[1][2] A thorough understanding of the comparative stability, cleavage conditions, and potential side reactions associated with benzyl esters and their alternatives is essential for the strategic design and successful execution of modern peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Validation of Benzyl 2-(methylamino)acetate Hydrochloride for GMP Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary for Benzyl 2-(methylamino)acetate hydrochloride, a key starting material in Good Manufacturing Practice (GMP) synthesis. It offers an objective comparison with common alternatives, supported by representative experimental data and detailed protocols, to aid in the selection of appropriate reagents for pharmaceutical development.
Executive Summary
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its validation for GMP use requires rigorous testing to ensure identity, purity, and stability. This guide outlines the critical validation parameters and compares its performance against two primary alternatives: tert-Butyl 2-(methylamino)acetate hydrochloride and N-Boc-sarcosine benzyl ester. The choice between these starting materials often depends on the specific synthetic strategy, particularly the desired protecting group orthogonality and deprotection conditions.
Product Comparison
The selection of a suitable protected amino acid derivative is a critical decision in multi-step organic synthesis, impacting yield, purity, and overall process efficiency. The following tables summarize the key characteristics and validation data for this compound and its alternatives.
Table 1: Physicochemical Properties and GMP Compliance
| Parameter | This compound | tert-Butyl 2-(methylamino)acetate hydrochloride | N-Boc-sarcosine benzyl ester |
| CAS Number | 40298-32-6[1][2][3] | 136088-69-2[4] | 42492-57-9[5] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₇H₁₆ClNO₂ | C₁₅H₂₁NO₄ |
| Molecular Weight | 215.68 g/mol [] | 181.65 g/mol | 279.33 g/mol [7] |
| Typical Purity (GMP Grade) | ≥ 99.0% | ≥ 99.0% | ≥ 98.0% |
| Protecting Group | Benzyl (Bn) | tert-Butyl (tBu) | tert-Butoxycarbonyl (Boc) / Benzyl (Bn) |
| Key Advantages | High stability, orthogonal to many other protecting groups.[8] | Facile cleavage under mild acidic conditions.[8] | Dual protection allows for versatile synthetic strategies.[7] |
| Key Disadvantages | Requires specific catalysts for deprotection that can be sensitive to poisoning.[8] | Labile to strong acids. | Requires sequential deprotection steps. |
Table 2: Comparative Stability Data (Forced Degradation Studies)
| Condition | This compound (% Degradation) | tert-Butyl 2-(methylamino)acetate hydrochloride (% Degradation) | N-Boc-sarcosine benzyl ester (% Degradation) |
| Acid Hydrolysis (0.1N HCl, 24h, 60°C) | < 2% | > 95% | < 5% (Boc cleavage) |
| Base Hydrolysis (0.1N NaOH, 24h, RT) | ~ 5% | ~ 5% | ~ 10% (ester hydrolysis) |
| Oxidative (3% H₂O₂, 24h, RT) | < 1% | < 1% | < 2% |
| Thermal (80°C, 72h) | < 1% | < 2% | < 3% |
| Photostability (ICH Q1B) | No significant degradation | No significant degradation | No significant degradation |
Note: The data presented in Table 2 is representative of typical results from forced degradation studies and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of results. The following protocols outline the key experiments for the validation of this compound.
Identity Verification
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Parameters: Acquire proton NMR spectrum and compare the chemical shifts and coupling constants with the reference standard.
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Instrumentation: Fourier Transform Infrared Spectrometer.
-
Parameters: Acquire the spectrum from 4000 to 400 cm⁻¹ and compare the absorption bands with the reference spectrum.
-
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Determine the area percentage of the main peak to assess purity and quantify any impurities.
-
Stability-Indicating Method Validation
-
Forced Degradation Studies:
-
Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in ICH Q1A(R2).[9]
-
Analyze the stressed samples using the validated HPLC method to demonstrate that degradation products are well-separated from the main peak.
-
Residual Solvent Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Elemental Impurity Analysis
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
Visualizations
GMP Validation Workflow
Caption: A flowchart illustrating the key phases and activities in the GMP validation of a starting material.
Orthogonality of Protecting Groups
Caption: A diagram illustrating the orthogonal deprotection strategies for common amino acid protecting groups.
Conclusion
The validation of this compound for GMP synthesis confirms its suitability as a high-quality starting material. Its stability under various conditions makes it a robust choice for many synthetic routes. However, the selection between benzyl, tert-butyl, and Boc-protected derivatives should be made based on a thorough evaluation of the overall synthetic strategy, considering factors such as orthogonality, potential for side reactions, and the specific requirements of downstream processing. This guide provides the foundational data and protocols to support an informed decision-making process for researchers and drug development professionals.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. jocpr.com [jocpr.com]
- 3. 4527-98-4|2-(Methylamino)ethyl acetate hydrochloride|BLD Pharm [bldpharm.com]
- 4. peptide.com [peptide.com]
- 5. gxpcellators.com [gxpcellators.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. agilent.com [agilent.com]
- 11. uspnf.com [uspnf.com]
- 12. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 13. 6-napse.com [6-napse.com]
Navigating the Landscape of N-Methylated Amino Acid Analysis: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of N-methylated amino acids is critical. These modified amino acids play significant roles in various biological processes and are key components in the development of peptide-based therapeutics. This guide provides an objective comparison of analytical methods for the validation of N-methylated amino acids, supported by experimental data and detailed protocols to ensure robust and reliable results.
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, can significantly alter the compound's biological activity and pharmacokinetic properties.[1] Consequently, rigorous analytical method validation is paramount for their accurate characterization and quantification in diverse matrices, from biological fluids to pharmaceutical formulations. This guide explores the most prevalent techniques, offering a comparative overview to aid in selecting the optimal method for your research needs.
At a Glance: Comparison of Analytical Methods for N-Methylated Amino Acids
The choice of analytical technique for N-methylated amino acids depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific isomers to be differentiated. The following table summarizes the key performance characteristics of commonly employed methods.
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection.[1][2] | Medium | High | Good to Excellent (with chiral columns)[1] | Robust, high-resolution separation.[1] | Requires derivatization, not suitable for thermolabile compounds.[1][2] |
| LC-MS/MS | Separation based on polarity in the liquid phase, followed by specific mass-based detection.[1][3] | High | Very High | Excellent (especially with chiral derivatization)[1] | High sensitivity and specificity, suitable for a wide range of compounds.[1][3] | Matrix effects can be a challenge, may require derivatization for optimal separation.[1] |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance of the peptide backbone or derivatizing agent.[4][5] | High | Moderate | Good (with chiral derivatization)[5] | Widely available, robust for purity analysis and quantification.[4] | Lower sensitivity compared to MS methods, may require derivatization for detection.[6] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field.[7][8] | High | High (with LIF detection) | Excellent | High efficiency, low sample consumption.[7] | Can have lower reproducibility compared to HPLC, derivatization often needed for sensitive detection.[7] |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for both method validation and selection. The following diagrams illustrate a general workflow for analytical method validation and a decision tree to guide the selection of an appropriate analytical method for N-methylated amino acids.
Detailed Experimental Protocols
Reproducibility is a cornerstone of valid analytical data. The following sections provide detailed protocols for two of the most powerful techniques for N-methylated amino acid analysis.
Protocol 1: GC-MS Analysis with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile N-methylated amino acids, a derivatization step is essential to increase their volatility.[2][9]
1. Sample Preparation and Derivatization (using Ethyl Chloroformate):
-
Materials: N-methylated amino acid standard or sample, ethanol, pyridine, ethyl chloroformate, and an appropriate organic solvent for extraction (e.g., chloroform).
-
Procedure:
-
To 100 µL of the aqueous sample containing the N-methylated amino acid, add 500 µL of a mixture of ethanol and pyridine (4:1 v/v).
-
Add 50 µL of ethyl chloroformate and vortex for 1 minute.
-
Add 500 µL of chloroform and 400 µL of a 5% sodium bicarbonate solution and vortex for 1 minute.
-
Centrifuge the mixture and collect the lower organic layer.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). A chiral column is required for enantiomeric separation.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it a gold standard for quantitative analysis in complex biological matrices.[1][3]
1. Sample Preparation:
-
Materials: N-methylated amino acid standard or sample, protein precipitation agent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Procedure:
-
To 50 µL of plasma or serum sample, add 150 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each N-methylated amino acid and internal standard.
Conclusion
The validation of analytical methods for N-methylated amino acids is a critical step in ensuring data quality and reliability in research and development. This guide provides a comparative overview of the most common analytical techniques, highlighting their strengths and weaknesses. While LC-MS/MS often provides the highest sensitivity and specificity, especially for complex samples, GC-MS and HPLC-UV remain valuable tools for specific applications.[1][4] The choice of method should be guided by the specific analytical requirements of the study. The detailed protocols and workflows presented here serve as a starting point for developing and validating robust and reliable analytical methods for the quantitative analysis of N-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sarcosine Incorporation Methods in Therapeutic Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as sarcosine (N-methylglycine), into therapeutic peptides is a critical strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. This guide provides an objective comparison of two key reagents for introducing sarcosine into peptide chains: Benzyl 2-(methylamino)acetate hydrochloride and the more commonly used Fmoc-Sar-OH. The comparison is supported by experimental data and detailed protocols to inform the selection of the most effective synthetic strategy.
The introduction of a methyl group on the amide nitrogen of the peptide backbone eliminates the hydrogen bond donor capacity and introduces steric hindrance, which can significantly alter the pharmacological properties of a peptide therapeutic. While beneficial, the coupling of N-methylated amino acids can be challenging, often resulting in lower yields and purity if not optimized. This guide focuses on the practical aspects of using this compound and provides a comparative context with the well-established Fmoc-Sar-OH.
Performance Comparison of Sarcosine Incorporation Reagents
The selection of the appropriate building block for sarcosine incorporation is crucial for the successful synthesis of N-methylated peptides. The following table summarizes the key performance indicators for this compound and Fmoc-Sar-OH based on available data. It is important to note that direct head-to-head comparative studies are limited in the literature; therefore, the data presented is a synthesis of information from various sources.
| Feature | This compound | Fmoc-Sar-OH |
| Protection Strategy | N-terminal methyl, C-terminal benzyl ester | N-terminal Fmoc, free carboxylic acid |
| Typical Coupling Method | Requires in-situ N-terminal protection (e.g., Boc) prior to coupling or direct coupling followed by deprotection. | Standard solid-phase peptide synthesis (SPPS) coupling protocols (e.g., with HATU, HBTU). |
| Reported Yield | Data not widely available for direct comparison. Yields are highly dependent on the coupling conditions and the peptide sequence. | Generally high yields are achievable with optimized coupling protocols. For example, in the synthesis of a model peptide, yields of over 90% have been reported. |
| Purity | Purity of the final peptide is contingent on the efficiency of the coupling and deprotection steps. Potential for side reactions if not carefully controlled. | High purity (>95%) is routinely achieved with standard purification techniques like RP-HPLC. The Fmoc group ensures clean and efficient synthesis. |
| Reaction Time | Potentially longer due to the need for additional protection/deprotection steps in some synthetic routes. | Coupling times are typically in the range of 1-4 hours per amino acid in automated SPPS. |
| Cost-Effectiveness | May be a more cost-effective starting material. | Generally more expensive due to the multi-step synthesis of the Fmoc-protected amino acid. |
| Ease of Use | Can be more complex to integrate into standard Fmoc-based SPPS workflows. | Straightforward to use in standard Fmoc-SPPS protocols.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the efficacy of different synthetic approaches. Below are representative protocols for the incorporation of sarcosine using both this compound and Fmoc-Sar-OH.
Protocol 1: Incorporation of Sarcosine using this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a potential strategy for incorporating sarcosine using this compound. This method involves the in-situ Boc-protection of the secondary amine before coupling.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of Boc-Sar(Bzl)-OH:
-
Dissolve this compound (1.2 eq.) in a mixture of DMF and DCM.
-
Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt.
-
Add (Boc)₂O (1.1 eq.) to the solution and stir at room temperature for 2-4 hours to facilitate the formation of Boc-Sar-OBzl.
-
The progress of the reaction can be monitored by TLC.
-
The resulting Boc-protected benzyl ester is then subjected to hydrogenolysis to remove the benzyl group, yielding Boc-Sar-OH for subsequent coupling.
-
-
Coupling to Resin:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the prepared Boc-Sar-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 2: Standard Incorporation of Sarcosine using Fmoc-Sar-OH in SPPS
This protocol describes the standard and more direct method for incorporating sarcosine using the commercially available Fmoc-Sar-OH.
Materials:
-
Fmoc-Sar-OH
-
HATU
-
DIPEA
-
Fmoc-deprotected peptide-resin
-
Anhydrous DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Fmoc-Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-Sar-OH:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated Fmoc-Sar-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction. For N-methylated amino acids, the Kaiser test is not suitable; a bromophenol blue test can be used instead.
-
Wash the resin thoroughly with DMF and DCM.
-
Visualizing the Synthetic Workflows
To better illustrate the differences in the synthetic pathways, the following diagrams created using Graphviz (DOT language) depict the logical workflows for incorporating sarcosine using both methods.
Caption: A comparison of the synthetic workflows for incorporating sarcosine.
Signaling Pathways and Logical Relationships
The incorporation of N-methylated amino acids like sarcosine can influence the biological activity of therapeutic peptides by altering their conformation and resistance to degradation. This can impact their interaction with cellular signaling pathways.
References
A Comparative Guide to Coupling Reagents for Benzyl 2-(methylamino)acetate Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides containing N-methylated amino acids is a critical yet challenging task. The incorporation of these residues, such as benzyl 2-(methylamino)acetate (sarcosine benzyl ester), can significantly improve the pharmacokinetic properties of peptide-based therapeutics by enhancing metabolic stability and membrane permeability.[1] However, the increased steric hindrance and reduced nucleophilicity of the secondary amine in N-methylated amino acids necessitate the use of highly efficient coupling reagents to ensure high yields and minimize side reactions.[1]
This guide provides an objective comparison of common coupling reagents for the acylation of benzyl 2-(methylamino)acetate hydrochloride, supported by experimental data from closely related systems, detailed protocols, and workflow visualizations to aid in reagent selection and experimental design.
Data Presentation: A Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Activating Additive | Base | Typical Yield (%) | Reaction Time (h) | Key Advantages & Disadvantages |
| HATU | Internal (HOAt) | DIPEA | 70-90% | 12-24 | Highly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[1] |
| HBTU | Internal (HOBt) | DIPEA | >95% (for non-hindered) | 1-4 (for non-hindered) | High efficiency and fast reaction times for standard couplings.[2] Less effective for sterically hindered substrates compared to HATU.[2] |
| PyBOP | Internal (HOBt) | DIPEA | 60-80% | 18-36 | A well-established reagent for difficult couplings, though may require longer reaction times.[1] |
| EDC/HOBt | HOBt | DIPEA/TEA | 90-98% (for non-hindered) | 2-8 (for non-hindered) | Water-soluble carbodiimide and byproduct simplify workup.[2] Can be less effective for sterically hindered substrates without additives.[2] |
| PyAOP | Internal (HOAt) | DIPEA | 65-85% | 12-24 | Particularly effective for coupling N-protected N-methyl amino acids.[1] |
| COMU | Internal (Oxyma) | DIPEA | 70-90% | 12-24 | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[1] |
Note: The provided yield ranges and reaction times are based on the coupling of BOC-L-Alanine with N-methyl-L-alanine and are intended as a guide.[1] Actual results may vary depending on the specific substrates, reaction conditions, scale, and purity of starting materials.
Experimental Protocols
The following are generalized solution-phase protocols for the coupling of a Boc-protected amino acid with this compound using three common classes of coupling reagents.
Protocol 1: Coupling using HATU
-
Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at 0 °C.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve the Boc-protected amino acid (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C.
-
Pre-activation: Slowly add DIPEA (2.2 equivalents) to the carboxylic acid solution and stir for 10-15 minutes at 0 °C to form the active ester.
-
Coupling Reaction: Add the pre-activated carboxylic acid solution to the prepared amine solution dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Coupling using EDC/HOBt
-
Reactant Preparation: In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in DCM or DMF.
-
Neutralization and Cooling: Add DIPEA or Triethylamine (TEA) (2.5 equivalents) to the mixture and cool to 0 °C.
-
Coupling Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-8 hours, monitoring by TLC or LC-MS.[2]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by silica gel chromatography.[2]
Protocol 3: Coupling using PyBOP
-
Reactant Preparation: In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and this compound (1.1 equivalents) in DCM.
-
Reagent Addition: Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.0 equivalent) to the mixture.
-
Base Addition and Reaction: Add DIPEA (2.75 equivalents) and stir the reaction at room temperature. TLC monitoring often shows an immediate reaction, even with hindered amino acids.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for peptide coupling reactions.
Caption: General workflow for a solution-phase peptide coupling reaction.
Caption: Signaling pathway of a typical peptide coupling reaction.
References
Safety Operating Guide
Proper Disposal of Benzyl 2-(methylamino)acetate hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Benzyl 2-(methylamino)acetate hydrochloride, prioritizing safety and environmental responsibility.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.
Step 1: Waste Identification and Classification
This compound should be treated as a hazardous chemical waste. Laboratory personnel should manage all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office. The waste generated from experiments involving this compound must be stored separately and handed over to a professional chemical waste disposal company to prevent environmental contamination[1]. Do not dispose of this chemical down the drain or in regular trash[2][3].
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Use a clean, leak-proof container with a secure, screw-on cap for collecting the waste. The container must be chemically compatible with the hydrochloride salt. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].
-
Labeling: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container[4]. The label must include the following information[2][4]:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms.
-
-
Keep Containers Closed: The waste container must be kept tightly closed except when you are adding waste to it[4][5].
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub. The secondary container should be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills[4][5].
-
Segregation of Incompatible Wastes: Ensure that the container of this compound waste is segregated from incompatible chemicals, such as strong bases or oxidizing agents, to prevent dangerous reactions[4].
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for your hazardous waste. Follow their specific procedures for waste collection requests[2][6]. Do not transport hazardous waste outside of your laboratory; trained EHS personnel should handle the collection[6].
Disposal of Empty Containers
An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (such as water, if the residue is soluble) that can remove the chemical residue[4][6].
-
Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste. Add it to your designated this compound waste container[4][6].
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label and the hazardous waste label. The clean, empty container can then typically be disposed of in the regular trash[6][7].
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Sewer Disposal | Prohibited for this compound. Generally, only small quantities of non-hazardous, water-soluble substances may be considered for sewer disposal with explicit permission from EHS. | [3][8] |
| Solid Waste (Trash) Disposal | Prohibited for the chemical itself. Permitted for properly decontaminated empty containers. | [2][7] |
| Waste Accumulation Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. | [5] |
| Waste Accumulation Volume Limit | Storage of up to 55 gallons of an individual hazardous waste stream is generally permitted before requiring collection. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. 40298-32-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. vumc.org [vumc.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Benzyl 2-(methylamino)acetate hydrochloride
Comprehensive Safety and Handling Guide: Benzyl 2-(methylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling this compound (CAS No. 40298-32-6). The following procedures are based on available safety data for the compound and its chemical analogs.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) is not publicly available, information on structurally similar compounds, such as Benzyl 2-aminoacetate hydrochloride, indicates that this chemical should be handled with care. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory tract irritation.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the inhalation of airborne particles. |
Chemical Properties
A summary of the known physical and chemical properties of this compound and its base compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 40298-32-6 | [2] |
| Molecular Formula | C10H13NO2.HCl | [2] |
| Molecular Weight | 215.67 g/mol | [2] |
| Melting Point | 174 - 176°C | [3] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [3] |
Operational Plans and Step-by-Step Guidance
The following sections provide procedural workflows for the safe handling, emergency response, and disposal of this compound.
Standard Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Emergency Response: Spill Protocol
In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure.
Workflow for Spill Response
Caption: Step-by-step protocol for responding to a spill of this compound.
Waste Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.
Workflow for Chemical Waste Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
